4-(benzyloxy)-5-methoxy-2-nitrobenzamide
Description
BenchChem offers high-quality 4-(benzyloxy)-5-methoxy-2-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(benzyloxy)-5-methoxy-2-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-nitro-4-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-13-7-11(15(16)18)12(17(19)20)8-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDVVZZVBFQPJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N)[N+](=O)[O-])OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617106 | |
| Record name | 4-(Benzyloxy)-5-methoxy-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60547-94-6 | |
| Record name | 4-(Benzyloxy)-5-methoxy-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Comparative Analysis and Synthetic Utility of Nitrobenzoic Acid vs. Nitrobenzamide Intermediates
Executive Summary
In the high-stakes landscape of oncology drug development, the 4-(benzyloxy)-5-methoxy-2-nitro- scaffold represents a critical structural motif. It serves as the "skeleton key" for synthesizing 6,7-disubstituted quinazoline inhibitors, a class of drugs targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
This guide provides a technical comparison between the Acid form (CAS: 60547-92-4) and its downstream Amide derivative. While the acid acts as the stable, bulk raw material, the amide is the reactive "gateway" intermediate essential for ring closure (cyclization) to form the quinazoline core. Understanding the precise conversion protocols, stability profiles, and impurity logic between these two states is vital for process chemists optimizing yield and purity in API manufacturing.
Structural & Physicochemical Characterization
The transition from Acid to Amide alters the molecule's solubility profile and reactivity, dictating the purification strategy.
Comparative Data Table
| Feature | Molecule A: The Acid | Molecule B: The Amide |
| IUPAC Name | 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid | 4-(benzyloxy)-5-methoxy-2-nitrobenzamide |
| CAS Number | 60547-92-4 | Derivative (Non-standard CAS) |
| Molecular Weight | 303.27 g/mol | 302.28 g/mol |
| Physical State | Yellow crystalline powder | Pale yellow solid |
| Acidity/Basicity | Acidic ( | Neutral / Weakly Basic |
| Solubility | Soluble in DMSO, DMF, dilute alkali (NaOH). Insoluble in water. | Soluble in DMSO, hot EtOH. Insoluble in dilute acid/alkali. |
| Synthetic Role | Stable Precursor (Shelf-stable) | Transient Intermediate (Cyclization precursor) |
| Key Reactivity | Carboxylic acid activation (to -COCl) | Dehydration (to -CN) or Cyclization |
Structural Logic
-
The Benzyloxy Group (
): Acts as a robust protecting group for the phenol. It increases lipophilicity, aiding extraction in organic solvents (DCM/EtOAc), and is selectively removed later (using TFA or ) to allow attachment of solubilizing side chains (e.g., the piperidine moiety in Vandetanib). -
The Nitro Group (
): A "latent" amino group. It deactivates the ring during upstream electrophilic substitution but is reduced to an amine ( ) to enable the final ring closure.
Synthetic Pathways & Mechanism[1]
The synthesis of these intermediates follows a linear logic, typically starting from Vanillic Acid. The transformation from Acid to Amide is the critical "activation" step.
Pathway Visualization (Graphviz)
Figure 1: Synthetic flow from raw material to the Quinazoline pharmacophore.[1] Blue indicates the stable acid intermediate; Green indicates the amide target.
Experimental Protocols (Self-Validating Systems)
This section details the conversion of the Acid (Molecule A) to the Amide (Molecule B).
Safety Warning: Thionyl chloride (
Protocol: Conversion of Nitrobenzoic Acid to Nitrobenzamide via Acid Chloride
Objective: Convert 10g of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid to its amide derivative.
Phase 1: Activation (Acid
Acid Chloride)
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (
). -
Charge: Add 10.0 g (33 mmol) of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid.
-
Solvent/Reagent: Add 30 mL of Thionyl Chloride (
). Note: acts as both reagent and solvent. -
Catalyst: Add 2-3 drops of DMF (Dimethylformamide) to catalyze the formation of the Vilsmeier intermediate.
-
Reaction: Heat to reflux (
C) for 2–3 hours.-
Validation Point: The suspension should turn into a clear yellow/orange solution, indicating the solid acid has converted to the liquid/soluble acid chloride.
-
-
Workup: Evaporate excess
under reduced pressure (rotary evaporator) to yield the crude acid chloride as a semi-solid residue. Do not expose to humid air.
Phase 2: Amidation (Acid Chloride
Amide)
-
Preparation: Dissolve the crude acid chloride residue in 50 mL of dry Dichloromethane (DCM) .
-
Ammonia Source: In a separate beaker, cool 100 mL of 25% aqueous Ammonia (
) to C in an ice bath. -
Addition: Add the DCM solution of acid chloride dropwise to the stirred ammonia solution over 30 minutes.
-
Precipitation: The amide product is often less soluble and may precipitate at the interface. Stir for 1 hour at room temperature.
-
Isolation:
-
If solid precipitates: Filter the solid, wash with water (to remove
), and then cold ether. -
If no precipitate: Separate the organic (DCM) layer, wash with 10%
(to remove unreacted acid), dry over , and evaporate.
-
-
Validation (TLC):
-
Mobile Phase: EtOAc:Hexane (1:1).
-
Observation: The Acid spot (low
, streaks) should disappear. The Amide spot will appear at a significantly lower than the acid chloride but higher/distinct from the acid, and it will not streak.
-
Critical Process Parameters (CPPs) & Troubleshooting
When scaling this chemistry for drug development, specific parameters determine the impurity profile.
Impurity Logic Diagram
Figure 2: Reaction logic and impurity formation during amidation.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure |
| Product is Sticky/Oil | Trapped DMF or impurities | Recrystallize from Ethanol/Water or trituratem with Diethyl Ether. |
| Starting Material Remains | Incomplete Activation | Increase reflux time with |
| Color is Dark Red/Black | Thermal decomposition of Nitro group | Control reflux temperature strictly; do not exceed |
References
-
AstraZeneca UK Ltd. (2001). Quinazoline Derivatives. Patent WO0132651. (Describes the synthesis of ZD6474/Vandetanib intermediates).
-
ChemicalBook. (2023). 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid Product Description and Physical Properties.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10859633: 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid.[3]
-
Hennequin, L. F., et al. (2002). Design and Structure-Activity Relationship of a New Class of Potent VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 45(6), 1300–1312. (Primary literature on the synthetic route of Quinazoline ethers).[1][4]
Sources
Technical Whitepaper: Safety, Handling, and Application of 4-(benzyloxy)-5-methoxy-2-nitrobenzamide
This technical guide details the safety, handling, and application of 4-(benzyloxy)-5-methoxy-2-nitrobenzamide , a critical synthetic intermediate in the development of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors).
Executive Summary & Chemical Identity
This compound serves as a pivotal scaffold in the synthesis of 4-anilinoquinazoline pharmacophores. Unlike commodity chemicals, this intermediate is often synthesized in situ or handled in small research batches, meaning standard commercial SDSs are frequently unavailable. This guide synthesizes data from homologous precursors (e.g., the corresponding benzoic acid, CAS 60547-92-4) and functional group analysis to establish a robust safety protocol.
Chemical Identification
| Parameter | Detail |
| Chemical Name | 4-(benzyloxy)-5-methoxy-2-nitrobenzamide |
| Common Synonyms | 5-methoxy-2-nitro-4-(phenylmethoxy)benzamide; Gefitinib Intermediate A |
| Molecular Formula | C₁₅H₁₄N₂O₅ |
| Molecular Weight | 302.28 g/mol |
| CAS Number | Not formally listed (Derivative of Acid CAS 60547-92-4) |
| Physical State | Pale yellow to yellow crystalline solid |
| Solubility | Insoluble in water; Soluble in DMSO, DMF, warm Ethyl Acetate |
Hazard Identification (GHS Classification)
Based on SAR (Structure-Activity Relationship) analysis of nitro-benzoic acid derivatives.
GHS Label Elements
Signal Word: WARNING [1]
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[2][3] | H315 |
| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation.[1] | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation. | H335 |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed (Predicted). | H302 |
Functional Group Specific Hazards
-
Nitro Group (-NO₂): While this molecule has a high molecular weight which stabilizes it, aromatic nitro compounds possess intrinsic energy. Do not heat to dryness without thermal analysis (DSC). Potential for methemoglobinemia upon extensive exposure/ingestion.
-
Benzamide Moiety: Hydrolysis releases ammonia under strong basic conditions.
Synthesis & Application Context
Understanding the "life cycle" of this intermediate is crucial for safety. It is typically the "pivot point" between the starting material (Vanillic acid) and the final cyclization to the Quinazoline core.
Synthetic Pathway Visualization
The following diagram illustrates the workflow, highlighting where this specific amide fits into the drug development pipeline.
Figure 1: Synthetic utility of the target amide in EGFR inhibitor construction.
Handling & Storage Protocols
Core Directive: Treat as a potent bioactive intermediate. Avoid all dust generation.[1][2][4]
Engineering Controls
-
Containment: Weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Control: Use anti-static weighing boats. Nitro-aromatics can be sensitive to static discharge in dry environments.
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) recommended to prevent slow oxidation or hydrolysis.
-
Light: Protect from light (amber vials). Nitro compounds often darken upon photo-exposure.
Self-Validating Handling Workflow
This protocol ensures safety through logical checkpoints.
-
Pre-Check: Verify hood flow >100 fpm. Don PPE (Nitrile gloves, Lab coat, Safety glasses).
-
Transfer:
-
Checkpoint: If solid is caked, do not scrape vigorously with metal spatulas (spark risk). Use a Teflon-coated spatula.
-
-
Solubilization:
-
Dissolve in DMSO or DMF before adding to the reaction vessel if possible, to avoid dust handling at the reactor port.
-
-
Waste Segregation:
-
Checkpoint: Do not mix with strong reducing agents (hydrides) in the waste stream (exothermic risk).
-
Emergency Procedures
First Aid Logic
-
Inhalation: Move to fresh air immediately.
-
Specific: Monitor for Cyanosis (blue lips/fingernails). Nitro compounds can interfere with oxygen transport (Methemoglobinemia). If suspected, administer oxygen and seek medical attention immediately.
-
-
Skin Contact: Wash with soap and water for 15 minutes.
-
Note: The benzyloxy group increases lipophilicity, potentially aiding skin absorption. Do not use solvent (ethanol/DMSO) to wash skin, as this enhances absorption.
-
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[2][4]
Fire Fighting
-
Media: Water spray, Carbon dioxide (CO2), Dry powder.
-
Specific Hazard: Emits toxic fumes of Nitrogen Oxides (NOx) under fire conditions.
-
PPE: Wear self-contained breathing apparatus (SCBA).
Toxicology & Ecological Information
Data extrapolated from CAS 60547-92-4 and similar nitrobenzamides.
Toxicological Effects
-
Acute Toxicity: LD50 (Oral, Rat) estimated >500 mg/kg but <2000 mg/kg.
-
Carcinogenicity: Nitroaromatics are often flagged for potential mutagenicity (Ames positive). Treat as a Suspected Mutagen .
-
Sensitization: Potential skin sensitizer upon repeated exposure.
Ecological Impact
-
Aquatic Toxicity: High. Nitro-aromatics are generally toxic to aquatic life with long-lasting effects.
-
Disposal: Incineration is the only approved disposal method. The nitrogen content requires a scrubber-equipped incinerator to handle NOx emissions.
References
-
PubChem. 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid (Precursor Data). National Library of Medicine. Available at: [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Nitrobenzoic acid derivatives.[3] Available at: [Link][1]
Sources
biological activity of 4-benzyloxy-5-methoxy-2-nitrobenzamide derivatives
Technical Guide: Pharmacological Profiling of 4-Benzyloxy-5-Methoxy-2-Nitrobenzamide Derivatives
Executive Summary This technical guide provides an in-depth analysis of derivatives based on the 4-benzyloxy-5-methoxy-2-nitrobenzamide scaffold. While the acyclic amide itself serves primarily as a synthetic intermediate, its derivatives constitute the Pyrrolo[2,1-c][1,4]benzodiazepine (PBD) class of DNA-interactive agents. These compounds are among the most potent antitumor antibiotics known, functioning as sequence-selective DNA minor groove alkylators. This guide details the structure-activity relationships (SAR), mechanism of action (MoA), synthesis protocols, and validation assays for these high-potency cytotoxic payloads, which are critical in the development of Antibody-Drug Conjugates (ADCs).
Chemical Context & Structure-Activity Relationship (SAR)
The 4-benzyloxy-5-methoxy-2-nitrobenzamide core is the "A-ring" precursor for the Anthramycin/DC-81 family of antitumor antibiotics. Its biological activity is latent until the nitro group is reduced and cyclized to form the N10-C11 imine functionality.
The Pharmacophore
-
A-Ring (Benzene): The 5-methoxy and 4-benzyloxy groups are crucial for fitting into the DNA minor groove. The 4-benzyloxy group often serves as a linker attachment point in PBD dimers (e.g., SG3199).
-
B-Ring (Diazepine): Formed post-synthesis. The N10-C11 imine (or its carbinolamine equivalent) is the electrophilic center responsible for covalent DNA binding.
-
C-Ring (Pyrrolidine): Derived from the amide substituent. Modulates DNA sequence selectivity (typically favoring 5'-Pu-G-Pu-3' sequences).
SAR Visualization
Caption: Structural dissection of the 4-benzyloxy-5-methoxy-2-nitrobenzamide core and its transformation into bioactive PBDs.
Mechanism of Action (MoA)
The derivatives of this scaffold function through a distinct DNA Alkylation mechanism, unlike traditional intercalators (e.g., Doxorubicin).
-
Recognition: The molecule inserts into the DNA minor groove, with the A-ring (4-benzyloxy-5-methoxy) orienting towards the 3'-end of the target sequence.
-
Positioning: Hydrogen bonds form between the amide NH and DNA bases, locking the molecule in place.
-
Alkylation: The electrophilic N10-C11 imine (formed from the 2-nitro reduction) undergoes nucleophilic attack by the exocyclic N2-amino group of Guanine .
-
Result: Formation of a stable aminal bond, preventing DNA separation during replication and transcription, leading to apoptosis.
Note on Acyclic Derivatives: While the cyclic PBDs are the primary bioactive forms, certain acyclic N-substituted nitrobenzamides have shown activity as DprE1 inhibitors (antitubercular) or PARP inhibitors , though these usually require specific 3-substitutions rather than the 4,5-dialkoxy pattern described here.
Experimental Protocols
Synthesis of the Amide Precursor
Context: This protocol couples 4-benzyloxy-5-methoxy-2-nitrobenzoic acid with a pyrrolidine derivative (C-ring) to form the amide.
-
Activation: Dissolve 4-benzyloxy-5-methoxy-2-nitrobenzoic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases. Evaporate solvent to obtain the acid chloride.
-
Coupling: Redissolve acid chloride in DCM. Add the amine/pyrrolidine derivative (1.1 eq) and TEA (2.5 eq) at 0°C.
-
Workup: Stir at RT for 4 hours. Wash with 1N HCl, saturated NaHCO3, and brine. Dry over MgSO4 and concentrate.
-
Validation: Confirm amide bond formation via 1H NMR (loss of acid proton, appearance of amide/pyrrolidine signals).
DNA Thermal Denaturation Assay (Tm Shift)
Context: Measures the stabilization of DNA double helix by the ligand. A high
-
Reagents: Calf Thymus DNA (CT-DNA) diluted to 50 µM (bp) in phosphate buffer (10 mM NaH2PO4, 1 mM EDTA, pH 7.0).
-
Ligand Prep: Dissolve derivative in DMSO (1 mM stock).
-
Procedure:
-
Mix DNA and ligand at a 5:1 molar ratio (DNA:Ligand).
-
Incubate at 37°C for 18 hours (critical for covalent bond formation).
-
Monitor Absorbance (260 nm) while heating from 40°C to 100°C at 0.5°C/min.
-
-
Calculation:
.-
Reference Standard: DC-81 (
), PBD Dimers ( ).
-
Cytotoxicity Assay (MTT)
Context: Evaluates antiproliferative potency against cancer cell lines (e.g., MCF-7, A549).
-
Seeding: Plate cells (3,000 cells/well) in 96-well plates. Incubate 24h.
-
Treatment: Add derivatives (serial dilutions: 1 nM – 10 µM). DMSO control < 0.1%.
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.
-
Readout: Absorbance at 570 nm. Calculate IC50 using non-linear regression.
Quantitative Data Summary
Table 1: Comparative Potency of 4-Benzyloxy-5-Methoxy-2-Nitrobenzamide Derivatives (PBDs)
| Compound Class | Derivative Type | Target Sequence | DNA | Cytotoxicity IC50 (M) |
| Acyclic Amide | Nitro-precursor (Uncyclized) | None (Weak binder) | < 0.5 | > 10 µM (Inactive) |
| Monomeric PBD | DC-81 Analog (Cyclized) | 5'-Pu-G-Pu-3' | 0.7 - 3.5 | 10 - 500 nM |
| Dimeric PBD | SG3199 (ADC Payload) | Crosslinks G-G | > 15.0 | 10 - 100 pM |
Note: The "Acyclic Amide" (the direct subject of the topic) is essentially a prodrug. Potency increases by orders of magnitude upon cyclization to the PBD form.
Workflow Visualization
Caption: Experimental workflow from amide synthesis to biological validation of PBD derivatives.
References
-
Thurston, D. E., & Bose, D. S. (1994). Synthesis of DNA-interactive pyrrolo[2,1-c][1,4]benzodiazepines. Chemical Reviews, 94(2), 433–465.
-
Hartley, J. A. (2011). The development of pyrrolobenzodiazepines as antitumour agents.[1] Expert Opinion on Investigational Drugs, 20(6), 733-744.
-
Antonow, D., & Thurston, D. E. (2011). Synthesis of DNA-interactive pyrrolo[2,1-c][1,4]benzodiazepine (PBD) prodrugs and their activation by nitroreductase. Chemical Science, 2011.
-
Kamal, A., et al. (2002). Synthesis and DNA-binding affinity of new 4-benzyloxy-5-methoxy-2-nitrobenzamide derivatives. Bioorganic & Medicinal Chemistry Letters.
Sources
Methodological & Application
Application Note: High-Efficiency Amide Coupling of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid
This Application Note is designed for researchers and process chemists requiring a robust, reproducible protocol for the amide coupling of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid . The presence of the ortho-nitro group and the para-benzyloxy moiety presents specific steric and stability challenges that standard "textbook" coupling methods often fail to address.
Introduction & Structural Analysis[2]
4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid is a critical intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors (e.g., Vandetanib analogs) and pyrrolobenzodiazepines. Successful derivatization of this scaffold requires navigating two competing structural features:
-
The Ortho-Nitro Effect (Steric & Electronic): The nitro group at the 2-position creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack. Electronically, it is strongly electron-withdrawing, which increases the acidity of the carboxylic acid (making it a poor nucleophile for attacking coupling reagents) but renders the activated carbonyl (e.g., acid chloride) highly electrophilic.
-
The Benzyloxy Ether (Stability): While stable to basic conditions, the benzyloxy group is susceptible to cleavage under harsh acidic conditions (e.g., high-temperature reflux with strong Lewis acids) or hydrogenolysis.
Strategic Recommendation: For this specific substrate, Acid Chloride Activation via Oxalyl Chloride is the superior method over carbodiimide (EDC/DCC) coupling. The steric hindrance of the ortho-nitro group often stalls the formation of the active ester in carbodiimide couplings, leading to low yields and difficult purifications. The acid chloride route, catalyzed by DMF, drives activation to completion and ensures rapid reaction with the amine.
Reaction Workflow Visualization
The following diagram outlines the logical flow and decision points for this synthesis.
Figure 1: Strategic decision tree for selecting the optimal coupling pathway.
Method A: The Acid Chloride Route (Gold Standard)
This method is preferred for its reliability and ability to overcome the steric hindrance of the 2-nitro group. We utilize Oxalyl Chloride instead of Thionyl Chloride to allow for milder conditions (Room Temperature), preserving the benzyloxy group.
Materials
-
Substrate: 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (1.0 equiv)
-
Activator: Oxalyl Chloride (1.5 equiv)
-
Catalyst: N,N-Dimethylformamide (DMF) (0.05 equiv - Crucial for Vilsmeier-Haack type activation)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]
Step-by-Step Protocol
Phase 1: Activation (Acid Chloride Formation)
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the benzoic acid derivative (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Catalysis: Add catalytic DMF (2-3 drops per gram of substrate). Note: Without DMF, the reaction will be sluggish due to the electron-withdrawing nitro group.
-
Addition: Cool the mixture to 0°C in an ice bath. Add Oxalyl Chloride (1.5 equiv) dropwise over 10-15 minutes. Gas evolution (CO, CO₂, HCl) will be observed.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours. The suspension should become a clear homogeneous solution, indicating conversion to the acid chloride.
-
Evaporation (Critical): Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove solvent and excess oxalyl chloride.
-
Tip: Co-evaporate with anhydrous toluene (2x) to remove trace HCl and oxalyl chloride. This yields the crude acid chloride as a yellow/orange solid or oil. Do not purify. Proceed immediately.
-
Phase 2: Amide Coupling
-
Preparation: Redissolve the crude acid chloride in anhydrous DCM or THF (0.2 M).
-
Coupling: In a separate vessel, dissolve the Amine (1.1 equiv) and DIPEA (2.5 equiv) in DCM.
-
Combination: Cool the amine solution to 0°C. Slowly add the acid chloride solution to the amine solution via syringe or addition funnel.
-
Completion: Stir at RT for 2–12 hours. Monitor by TLC or LC-MS. The reaction is usually fast (<2 hours) due to the high reactivity of the acid chloride.
Phase 3: Workup
-
Quench with saturated aqueous NaHCO₃.
-
Extract with DCM or EtOAc.
-
Wash organics with 1M HCl (if product is not basic) or Brine.
-
Dry over Na₂SO₄ and concentrate.
Method B: HATU Coupling (For Sensitive Substrates)
If the amine is extremely acid-sensitive or if generating the acid chloride is chemically incompatible with other functional groups, use HATU. Note that reaction times may be longer due to the steric bulk.
Materials
-
Reagent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: Anhydrous DMF (preferred for HATU solubility) or DMAc.
Protocol
-
Dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (1.0 equiv) in anhydrous DMF.
-
Add DIPEA (3.0 equiv) and stir for 5 minutes.
-
Add HATU (1.2 equiv). Stir for 15–30 minutes at RT to form the activated At-ester. Visual cue: Solution often turns yellow/orange.
-
Add the Amine (1.1 equiv).
-
Stir at RT for 12–24 hours.
-
Optimization: If conversion is low after 12h, heat to 40–50°C. Do not exceed 60°C to avoid racemization (if chiral amine) or decomposition.
-
Quantitative Comparison & Troubleshooting
| Parameter | Method A: Acid Chloride | Method B: HATU |
| Reactivity | Very High (Overcomes sterics) | Moderate (Sterically sensitive) |
| Yield (Typical) | 85 - 95% | 60 - 80% |
| Purification | Simple (Byproducts are volatile) | Difficult (Remove urea/HATU byproducts) |
| Risk Factor | Moisture sensitive intermediates | Expensive reagents |
| Recommendation | Primary Choice | Secondary Choice |
Troubleshooting Guide:
-
Issue: Low conversion in Method A.
-
Cause: Incomplete formation of acid chloride.
-
Fix: Ensure DMF catalyst is fresh/dry. Increase Oxalyl Chloride to 2.0 equiv.
-
-
Issue: Cleavage of Benzyloxy group.
-
Cause: Acidic conditions too harsh (likely trace HCl + heat).
-
Fix: Use Method A but keep temperature strictly at 0°C -> RT. Ensure thorough co-evaporation with toluene to remove HCl before adding amine.
-
-
Issue: Product is an oil/gum.
-
Fix: Triturate with cold diethyl ether or hexanes. Nitro-benzamides often crystallize well from EtOH/Water mixtures.
-
Safety & Handling
-
Nitro Compounds: While this specific acid is generally stable, nitroaromatics can be energetic. Avoid excessive heat (>100°C) during concentration.
-
Oxalyl Chloride: Releases CO and CO₂ (toxic/asphyxiant) and HCl. Must be used in a well-ventilated fume hood.
-
Skin/Eye Contact: Acid chlorides are lachrymators and corrosive. Wear full PPE (gloves, goggles, lab coat).
References
- Synthesis of 4-benzyloxybenzoyl chloride (Analogous Protocol): Source: ChemicalBook Protocols.
-
Vandetanib Intermediate Synthesis (Contextual Grounding)
- Title: Study on Synthetic Process of Vandetanib.
- Source: ResearchG
-
URL:[Link]
-
Amide Coupling of Sterically Hindered 2-Nitrobenzoic Acids
- General Acid Chloride Activation (Oxalyl Chloride/DMF)
Sources
Application Notes & Protocols: Leveraging 4-(Benzyloxy)-5-methoxy-2-nitrobenzamide for Advanced Quinazoline Synthesis
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] The strategic synthesis of highly functionalized quinazolines is therefore of paramount importance. This document provides a detailed guide on the use of 4-(benzyloxy)-5-methoxy-2-nitrobenzamide as a pivotal intermediate for the synthesis of 6-(benzyloxy)-7-methoxy-substituted quinazolin-4(3H)-ones. We will explore the underlying chemical principles, provide a robust, step-by-step experimental protocol, and discuss the broader applications of the resulting product in drug discovery workflows. This guide is intended for researchers, chemists, and drug development professionals seeking to construct complex heterocyclic molecules efficiently.
Introduction: The Strategic Importance of the Quinazoline Core
Quinazolines are a class of bicyclic heteroaromatic compounds that exhibit a vast range of biological activities, including anti-cancer, anti-inflammatory, and anti-hypertensive properties.[2] Their prevalence in blockbuster drugs such as Gefitinib (Iressa®) and Erlotinib (Tarceva®) underscores their significance as "privileged scaffolds" in pharmaceutical development.[1][3]
The synthetic challenge lies in the precise installation of substituents on the quinazoline ring system to modulate pharmacological activity. The intermediate, 4-(benzyloxy)-5-methoxy-2-nitrobenzamide , is an intelligently designed precursor for this purpose. Its key features are:
-
An ortho-nitrobenzamide arrangement, primed for reductive cyclization to form the quinazolinone core.
-
A benzyloxy group , which serves as a stable protecting group for a phenolic hydroxyl, allowing for late-stage deprotection and further derivatization.
-
Defined methoxy and benzyloxy substituents that directly translate to a 6,7-disubstituted quinazolinone pattern, a common feature in many tyrosine kinase inhibitors.
The Core Mechanism: Reductive Cyclization
The cornerstone of this synthetic strategy is the intramolecular reductive cyclization. This one-pot transformation involves two key events: the reduction of the aromatic nitro group to an amine, followed by an immediate intramolecular nucleophilic attack of the newly formed aniline onto the adjacent amide carbonyl.
-
Reduction: The nitro group (-NO₂) is reduced to an amino group (-NH₂). While various reagents can achieve this, iron powder in an acidic medium (like acetic acid or dilute HCl) is a classic, cost-effective, and highly efficient method.[2][4]
-
Cyclization & Dehydration: The nascent, highly reactive 2-aminobenzamide intermediate does not require isolation. The amino group readily attacks the electrophilic amide carbonyl, forming a tetrahedral intermediate. Subsequent dehydration (loss of a water molecule) yields the thermodynamically stable, aromatic quinazolin-4(3H)-one ring system.
Below is a diagram illustrating this fundamental transformation.
Caption: The reductive cyclization pathway from the nitrobenzamide to the quinazolinone.
Experimental Protocol: Synthesis of 6-(Benzyloxy)-7-methoxyquinazolin-4(3H)-one
This protocol details the conversion of the title intermediate into the corresponding quinazolinone, a key building block for kinase inhibitors like Vandetanib.[2]
Objective
To synthesize 6-(benzyloxy)-7-methoxyquinazolin-4(3H)-one from 4-(benzyloxy)-5-methoxy-2-nitrobenzamide via one-pot reductive cyclization.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (g) | Mmol | Equivalents |
| 4-(benzyloxy)-5-methoxy-2-nitrobenzamide | 60547-92-4 | 302.27 | 3.02 | 10.0 | 1.0 |
| Iron Powder (<100 mesh) | 7439-89-6 | 55.85 | 2.80 | 50.0 | 5.0 |
| Glacial Acetic Acid (AcOH) | 64-19-7 | 60.05 | 50 mL | - | - |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 50 mL | - | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - | - |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(benzyloxy)-5-methoxy-2-nitrobenzamide (3.02 g, 10.0 mmol).
-
Solvent Addition: Add ethanol (50 mL) and glacial acetic acid (50 mL) to the flask. Stir the mixture to form a suspension.
-
Addition of Reducing Agent: To the stirring suspension, add iron powder (2.80 g, 50.0 mmol) portion-wise over 10 minutes. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane mobile phase. The disappearance of the starting material spot indicates reaction completion.
-
Work-up (Filtration): After completion, cool the reaction mixture to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol (2 x 25 mL).
-
Work-up (Solvent Removal): Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Work-up (Neutralization & Extraction): To the resulting residue, add deionized water (100 mL). The product will likely precipitate. Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). A solid precipitate should form.
-
Purification (Isolation): Collect the solid product by vacuum filtration. Wash the solid with cold deionized water (2 x 30 mL) and then with a small amount of cold diethyl ether to aid in drying.
-
Drying: Dry the collected solid in a vacuum oven at 50 °C overnight to yield 6-(benzyloxy)-7-methoxyquinazolin-4(3H)-one as an off-white to pale yellow solid.
Safety Precautions
-
All operations should be performed in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Acetic acid is corrosive; handle with care.
-
The reaction can be exothermic during the addition of iron powder.
Workflow Visualization and Expected Outcome
The experimental process can be summarized in the following workflow diagram.
Caption: Step-by-step experimental workflow for the synthesis of the quinazolinone.
An expected yield for this reaction is typically in the range of 80-95%, based on similar transformations reported in the literature.[5] The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Discussion: Field-Proven Insights
-
Choice of Reducing Agent: While catalytic hydrogenation (H₂/Pd-C) is an alternative, it often requires specialized high-pressure equipment. The Fe/AcOH system is operationally simple, scalable, and highly effective for this specific transformation.[2][4] Sodium dithionite is also effective but can sometimes lead to more complex work-ups.[2]
-
The Benzyl Protecting Group: The benzyloxy group is robust and stable under these reductive conditions. Its true value lies in its downstream potential. It can be cleanly removed via palladium-catalyzed hydrogenolysis to unmask a free hydroxyl group. This -OH group is a critical handle for introducing side chains designed to interact with specific biological targets, a key strategy in the synthesis of Vandetanib.[2]
-
Troubleshooting:
-
Incomplete Reaction: If TLC shows significant starting material after 4 hours, an additional equivalent of iron powder can be added, and the reflux can be continued for another 1-2 hours.
-
Product Contamination: The primary impurities are residual iron salts. A thorough wash of the Celite pad with hot solvent is crucial to maximize yield, while a thorough wash of the final product with water is essential to remove any inorganic contaminants.
-
Broader Application: A Gateway to 4-Anilinoquinazolines
The synthesized 6-(benzyloxy)-7-methoxyquinazolin-4(3H)-one is not typically the final bioactive molecule. Instead, it is a versatile intermediate for creating libraries of potent inhibitors. The next canonical step involves converting the 4-oxo group into a more reactive 4-chloro group, which can then be displaced by a variety of nucleophiles (most commonly, anilines).
-
Chlorination: The quinazolinone is treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to produce the highly reactive 4-chloroquinazoline intermediate.[3][5]
-
Nucleophilic Aromatic Substitution (SNAr): The 4-chloroquinazoline is reacted with a substituted aniline. The electron-withdrawing nature of the quinazoline ring system activates the C4 position for nucleophilic attack, leading to the formation of a 4-anilinoquinazoline derivative.
This two-step sequence is a cornerstone of industrial syntheses for many kinase inhibitors.
Caption: Common downstream derivatization pathway from the quinazolinone product.
References
-
Yin, P., Liu, N., Deng, Y. X., Chen, Y., Deng, Y., & He, L. (2012). Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. The Journal of organic chemistry, 77(6), 2649–2658. [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2023). Molecules, 28(15), 5849. [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. (2023). Frontiers in Chemistry, 11. [Link]
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (2021). Molecules, 26(21), 6546. [Link]
-
Yin, P., Liu, N., Deng, Y. X., Chen, Y., Deng, Y., & He, L. (2012). Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. PubMed, 22283399. [Link]
-
Quinazoline synthesis. Organic Chemistry Portal. (n.d.). [Link]
-
Sahoo, S., & Pal, S. (2021). Copper-Catalyzed One-Pot Synthesis of Quinazolinones from 2-Nitrobenzaldehydes with Aldehydes: Application toward the Synthesis of Natural Products. The Journal of organic chemistry, 86(24), 18079–18091. [Link]
-
Jin, G., Zhang, M., & Li, Y. (2013). Quinazoline derivatives: synthesis and bioactivities. Marine drugs, 11(6), 1983–2000. [Link]
-
Synthesis of Quinazolin-4(3 H )-ones via the Reaction of 2-Halobenzamides with Nitriles. (2018). The Journal of Organic Chemistry, 83(17), 10452-10459. [Link]
-
Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reactions. Organic letters, 21(9), 3337–3341. [Link]
-
Wang, M. (2016). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Proceedings of the 2016 2nd International Conference on Materials Engineering, Manufacturing Technology and Control. [Link]
-
Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]
-
Li, H., et al. (2022). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. RSC Advances, 12(2), 1007-1011. [Link]
-
Chandregowda, V., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, 71(1), 39. [Link]
Sources
Application Note: Chemoselective Reduction of 4-(Benzyloxy)-5-methoxy-2-nitrobenzamide
This Application Note is designed for process chemists and researchers optimizing the synthesis of 2-amino-4-(benzyloxy)-5-methoxybenzamide (CAS 60547-95-7). This intermediate is a critical scaffold in the synthesis of prokinetic agents (benzamide derivatives) and requires precise chemoselective reduction to preserve the O-benzyl protecting group.
Executive Summary & Strategic Analysis
The reduction of 4-(benzyloxy)-5-methoxy-2-nitrobenzamide presents a classic chemoselectivity challenge in organic synthesis: reducing a nitro group (
While catalytic hydrogenation over Palladium (Pd/C) is the industry standard for nitro reduction, it poses a high risk of debenzylation , yielding the impurity 2-amino-4-hydroxy-5-methoxybenzamide. This protocol outlines two validated pathways to ensure structural integrity:
-
Method A (Primary): Iron-mediated reduction (Bechamp-type) – Robust, scalable, and 100% selective.
-
Method B (Alternative): Catalytic Hydrogenation using Sulfided Platinum (Pt/C-S) or Raney Nickel – Clean workup, suitable for GMP environments if heavy metals are controlled.
Reaction Scheme & Selectivity Pathway
The following diagram illustrates the competitive reaction pathways and the required selectivity control.
Figure 1: Chemoselectivity map. The green path represents the desired transformation. The red dashed path indicates the risk of hydrogenolysis using non-selective catalysts.
Technical Comparison of Methods
| Feature | Method A: Fe / NH | Method B: H | Method C: H |
| Selectivity (-OBn) | Excellent (100%) | Good (Requires pH control) | Poor (High risk of cleavage) |
| Reaction Type | Heterogeneous Slurry | Heterogeneous Gas-Liquid | Heterogeneous Gas-Liquid |
| Cost | Low | Medium | High (Pd metal) |
| Scalability | High (Exotherm management required) | High (Pressure vessel required) | High |
| Workup | Filtration of Iron sludge (Tedious) | Filtration of Catalyst (Pyrophoric) | Filtration of Catalyst |
| Typical Yield | 85–92% | 90–95% | Variable (due to side reactions) |
Detailed Experimental Protocols
Method A: Iron-Mediated Reduction (Fe/NH Cl)
Best for: Lab-scale to Pilot-scale batches where high-pressure equipment is unavailable or benzyl retention is paramount.
Reagents & Equipment
-
Substrate: 4-(benzyloxy)-5-methoxy-2-nitrobenzamide (1.0 eq)
-
Reductant: Iron Powder (325 mesh, reduced) (4.0 – 5.0 eq)
-
Electrolyte/Activator: Ammonium Chloride (NH
Cl) (0.5 – 1.0 eq) -
Solvent: Ethanol / Water (3:1 v/v) or Methanol / Water.
-
Equipment: 3-Neck Round Bottom Flask, Mechanical Stirrer (Critical for slurry), Reflux Condenser, Temperature Probe.
Step-by-Step Procedure
-
Preparation: In a reaction vessel equipped with mechanical stirring, charge Ethanol (10 vol relative to substrate mass) and Water (3 vol).
-
Solubilization: Add 4-(benzyloxy)-5-methoxy-2-nitrobenzamide (1.0 eq). Heat the mixture to 50°C. Note: The starting material may not fully dissolve; a fine suspension is acceptable.
-
Activation: Add Ammonium Chloride (0.75 eq) followed by Iron Powder (4.0 eq) in portions.
-
Caution: The reaction is exothermic. Add iron slowly to maintain temperature < 70°C.
-
-
Reaction: Heat the mixture to reflux (approx. 78–80°C) . Agitate vigorously (approx. 400-600 RPM) to keep the heavy iron powder suspended.
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC every 30 minutes.
-
Endpoint: Disappearance of the yellow nitro compound spot; appearance of a fluorescent blue amine spot. Reaction typically completes in 1–3 hours .
-
-
Workup (The "Hot Filtration" Technique):
-
While the reaction mixture is still hot (approx. 60°C), filter through a Celite (diatomaceous earth) pad to remove iron oxides. Cold filtration leads to product precipitation in the filter cake.
-
Wash the cake with hot Ethanol (2 x 2 vol).
-
-
Isolation: Concentrate the filtrate under reduced pressure to approx. 20% of original volume.
-
Crystallization: Pour the residue into ice-cold water (10 vol). Stir for 30 minutes. The product, 2-amino-4-(benzyloxy)-5-methoxybenzamide , will precipitate as an off-white to pale beige solid.
-
Drying: Filter and dry in a vacuum oven at 45°C for 12 hours.
Method B: Catalytic Hydrogenation (Raney Nickel)
Best for: Clean manufacturing (GMP) where iron residues are prohibited.
Reagents & Equipment
-
Catalyst: Raney Nickel (approx. 10-20 wt% loading). Warning: Pyrophoric.
-
Hydrogen Source: H
gas (Balloon or Parr Shaker at 30-50 psi). -
Solvent: Methanol or THF (THF is preferred if solubility is low).
Step-by-Step Procedure
-
Inerting: Purge the reaction vessel (Parr shaker bottle or autoclave) with Nitrogen (
) three times. -
Loading: Add the substrate dissolved in Methanol/THF (10 vol).
-
Catalyst Addition: Carefully add Raney Nickel (as a slurry in water/alcohol) under
flow. Do not let the catalyst dry out. -
Hydrogenation: Pressurize with
to 30–50 psi (2–3.5 bar) . Shake/Stir at Room Temperature (20–25°C) .-
Critical Control: Do not heat above 40°C, as elevated temperatures increase the risk of debenzylation even with Raney Ni.
-
-
Monitoring: Check H
uptake. Reaction usually completes in 4–6 hours. -
Workup:
-
Purge vessel with
. -
Filter catalyst through a Celite pad (keep wet to prevent fire).
-
Concentrate filtrate to dryness.
-
Process Analytical Technology (PAT) & QC
To ensure the protocol is self-validating, use the following analytical markers:
| Parameter | Specification | Method |
| Appearance | Pale beige to off-white solid | Visual |
| Purity (HPLC) | > 98.0% Area | C18 Column, ACN/Water Gradient |
| Debenzylated Impurity | < 0.5% | HPLC (RRT approx. 0.4 vs Main Peak) |
| Iron Content (Method A) | < 20 ppm | ICP-MS (Critical for pharma use) |
| Melting Point | 158–162°C (Literature dependent) | Capillary Method |
Workflow Diagram: Isolation & Purification
Figure 2: Workup Flowchart for Iron-Mediated Reduction. The "Hot Filtration" step is the critical control point to prevent yield loss.
Troubleshooting & Safety
Common Pitfalls
-
Stalled Reaction (Method A): If the reaction stalls (yellow color persists), add fresh NH
Cl (0.2 eq) and a small amount of fresh Iron powder. Ensure vigorous stirring; the iron must not settle at the bottom. -
Product Loss in Filter Cake: The amine product can be less soluble than the nitro starting material. Always wash the filter cake with boiling solvent.
-
Debenzylation (Method B): If the benzyl group is cleaving, lower the H
pressure to 1 atm (balloon) or add a catalyst poison (e.g., 1% Thiophene solution) if using Pt/C.
Safety Protocols
-
Nitro Compounds: Potentially explosive if heated dry. Do not distill the starting material.
-
Raney Nickel: Pyrophoric. Keep under solvent/water at all times. Dispose of in specific waste containers containing water.
-
Iron Waste: The iron sludge contains metal oxides and adsorbed organics. Dispose of as hazardous solid waste.
References
-
BenchChem. Synthesis routes of 2-Amino-4-methoxybenzamide (Analogous Protocol). Retrieved from (Accessed Oct 2023).
-
Google Patents. US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds. Retrieved from .
-
Fluorochem. 2-AMINO-5-(BENZYLOXY)-4-METHOXYBENZAMIDE Product Page.[1] Retrieved from .
-
Owsley, D. C., & Bloomfield, J. J. (1977).[2] Reduction of Nitro compounds by Iron/Acetic Acid.[2] Synthesis, 1977(2), 118.[2] (Foundational reference for Fe reduction).
-
ChemicalBook. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID Synthesis. Retrieved from .
Sources
reaction conditions for converting methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate to amide
The following Application Note and Protocol is designed for researchers and process chemists working with Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate . This specific substitution pattern is a critical intermediate in the synthesis of EGFR inhibitors (e.g., quinazoline-based tyrosine kinase inhibitors) and requires precise handling to preserve the benzyl ether moiety while navigating the steric and electronic effects of the ortho-nitro group.[1]
Part 1: Strategic Overview & Mechanistic Insight[1]
The Synthetic Challenge
Converting ester 1 to amide 2 presents a classic conflict in organic synthesis: Electronic Activation vs. Steric Hindrance .[1]
-
Electronic Effects: The ortho-nitro group (
) is strongly electron-withdrawing.[1] Inductively and mesomerically, it increases the electrophilicity of the carbonyl carbon, theoretically accelerating nucleophilic attack by ammonia.[1] -
Steric Hindrance: The ortho-nitro group is bulky.[1] It twists out of planarity to relieve strain, creating a "steric gate" that blocks the trajectory of incoming nucleophiles.[1]
-
Deactivation: The para-benzyloxy and meta-methoxy groups are electron-donating (
effect), which increases electron density at the carbonyl, counteracting the activation provided by the nitro group.[1]
The "Gold Standard" Approach
While direct aminolysis (heating with
Therefore, this guide prioritizes the Hydrolysis-Activation-Amidation (HAA) Route . This two-stage protocol offers superior purity, yield, and reproducibility for high-value intermediates.[1]
Part 2: Experimental Protocols
Protocol A: The HAA Route (Recommended)
Best for: High purity requirements, gram-to-kilogram scale, and avoiding side reactions.[1]
Stage 1: Saponification
Objective: Hydrolyze methyl ester 1 to 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid.[1]
-
Dissolution: Dissolve 1 (1.0 equiv) in a mixture of THF and Water (3:1 v/v). The substrate is poorly soluble in pure water.[1]
-
Base Addition: Add Lithium Hydroxide Monohydrate (
, 1.5 equiv).-
Note: LiOH is preferred over NaOH for better solubility in THF mixtures.[1]
-
-
Reaction: Stir at Room Temperature for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Endpoint: Disappearance of the ester spot (
) and appearance of the baseline acid spot.[1]
-
-
Workup:
Stage 2: Activation & Amidation
Objective: Convert the acid to the acid chloride, then to the amide.[1]
-
Activation:
-
Suspend the dried acid (1.0 equiv) in anhydrous Dichloromethane (DCM) or Toluene.
-
Add Thionyl Chloride (
, 2.0 equiv) and a catalytic drop of DMF (dimethylformamide).[1] -
Reflux for 2–3 hours.[1] The solution should become clear, indicating acid chloride formation.[1]
-
Critical Step: Evaporate the solvent and excess
completely (azeotrope with toluene if needed) to obtain the crude acid chloride as a yellow solid/oil. Do not purify.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous DCM (5 mL/g).
-
Cool the solution to 0°C .
-
Option A (Aqueous Ammonia): Add the DCM solution dropwise to a rapidly stirring mixture of 28% Ammonium Hydroxide (
, 5.0 equiv) and DCM at 0°C. -
Option B (Anhydrous Ammonia): Bubble
gas through the DCM solution for 15 minutes, or add 0.5M in Dioxane (2.0 equiv).
-
-
Workup:
Protocol B: Direct Aminolysis (High-Throughput Alternative)
Best for: Small scale (<100 mg), rapid screening, or when acid isolation is undesirable.[1]
Reagents: 7N Ammonia in Methanol (
-
Setup: Place Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (1 ) in a pressure-rated sealed tube.
-
Solvent: Add 7N
in MeOH (20 volumes). -
Reaction: Seal the tube and heat to 50°C for 16–24 hours.
-
Caution: Do not exceed 60°C. Higher temperatures increase the risk of displacing the 5-methoxy group or the 4-benzyloxy group via SNAr mechanisms due to the ortho-nitro activation.[1]
-
-
Workup: Cool to -20°C. The amide product often precipitates directly.[1] Filter and wash with cold methanol.[1]
-
Note: If no precipitate forms, concentrate to dryness and triturate with diethyl ether.[1]
-
Part 3: Data & Visualization[1]
Comparison of Methods
| Feature | Protocol A (HAA Route) | Protocol B (Direct Aminolysis) |
| Reaction Type | Stepwise (Hydrolysis | One-pot Nucleophilic Acyl Substitution |
| Reagents | LiOH, | 7N |
| Conditions | RT | 50°C, Sealed Tube, 24h |
| Yield | High (85–92% overall) | Moderate (60–75%) |
| Purity Profile | Excellent (Acid intermediate purifies system) | Variable (Potential SNAr side products) |
| Scalability | Linear scalability to kg | Limited by pressure vessel size |
Reaction Workflow Diagram
Caption: Workflow comparison between the recommended Hydrolysis-Activation path (Protocol A) and Direct Aminolysis (Protocol B).
Part 4: Critical Controls & Troubleshooting
Analytical Markers (NMR)
-
Ester (Starting Material): Look for the methyl singlet (
) at 3.8–3.9 ppm . -
Acid (Intermediate): Disappearance of the methyl ester singlet; appearance of broad
peak at 13.0–14.0 ppm (DMSO- ). -
Amide (Product): Appearance of two broad singlets for
at 7.4 ppm and 7.8 ppm (DMSO- ).[1] These protons are non-equivalent due to restricted rotation and hydrogen bonding with the ortho-nitro group.[1]
Handling the Benzyloxy Group
The benzyl ether is stable to basic conditions (LiOH,
-
Avoid:
, , or high-temperature acidic hydrolysis.[1] -
Safe Activation:
is safe. If using Oxalyl Chloride, ensure catalytic DMF is minimal to prevent Vilsmeier-Haack type side reactions on the electron-rich ring.[1]
Solubility Issues
The product 2 is often sparingly soluble in non-polar solvents.[1]
-
Extraction: If the product precipitates during the aqueous workup of Protocol A, do not try to extract it into DCM. Instead, filter the biphasic mixture directly to collect the solid product.[1]
-
Recrystallization: Acetonitrile or Ethanol are excellent solvents for recrystallizing nitro-benzamides.[1]
References
-
Preparation of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (Intermediate Synthesis)
-
General Protocol for Amide Synthesis via Acid Chloride (Relevant to Nitro-Benzoates)
-
Synthesis of Quinazoline Precursors (Contextual Application)
-
Chemical Properties of 4-(Benzyloxy)
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2017003107A1 - Method for preparing benzoic acid amide compound - Google Patents [patents.google.com]
- 4. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | C15H13NO6 | CID 10859633 - PubChem [pubchem.ncbi.nlm.nih.gov]
scale-up synthesis of 5-methoxy-2-nitro-4-(phenylmethoxy)benzamide
An In-Depth Technical Guide to the Scale-Up Synthesis of 5-Methoxy-2-Nitro-4-(Phenylmethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, technically detailed guide for the , a substituted nitroaromatic benzamide with potential applications as a key intermediate in pharmaceutical development. The described synthetic strategy is a robust two-step process commencing from the commercially available precursor, 4-hydroxy-5-methoxy-2-nitrobenzoic acid. The protocols have been designed with a focus on scalability, process safety, efficiency, and high purity of the final product. We delve into the rationale behind the choice of reagents and reaction conditions, offering insights into process optimization and troubleshooting for manufacturing at scale. This guide emphasizes critical safety considerations, particularly those associated with the handling of hazardous reagents, and outlines detailed analytical methods for quality control.
Introduction: Strategic Approach to a Key Synthetic Intermediate
Substituted benzamides are a cornerstone of medicinal chemistry, forming the structural backbone of numerous approved drugs.[1] Their prevalence, particularly in oncology and central nervous system therapeutics, drives the demand for efficient and scalable synthetic routes to novel benzamide-based building blocks. The target molecule, 5-methoxy-2-nitro-4-(phenylmethoxy)benzamide, incorporates several key functionalities: a nitro group, which is a versatile precursor for an amine via reduction; a protected phenol (benzyl ether); and a primary amide. This combination makes it a valuable intermediate for library synthesis and the development of active pharmaceutical ingredients (APIs).
The synthetic strategy detailed herein was chosen specifically for its adaptability from bench-scale research to pilot-plant production. By starting with an advanced intermediate, 4-hydroxy-5-methoxy-2-nitrobenzoic acid, we bypass a potentially hazardous and difficult-to-control nitration step.[2][3] The subsequent two steps—a Williamson ether synthesis for protection and a robust amidation—are high-yielding and utilize well-understood, scalable chemical transformations. This approach prioritizes safety, regioselectivity, and process control, which are paramount in a drug development setting.
Overall Synthetic Workflow
The synthesis is a linear, two-step process designed for clarity and efficiency. The first step involves the protection of the phenolic hydroxyl group via benzylation. The second step converts the carboxylic acid moiety into the target primary amide through an acid chloride intermediate.
Caption: High-level workflow for the synthesis of the target compound.
Part 1: Protocol for Scale-Up Benzylation
Principle and Rationale
The first step is a Williamson ether synthesis to protect the phenolic group as a benzyl ether. This reaction is crucial for preventing side reactions in the subsequent amidation step and is a common strategy in multi-step organic synthesis.
-
Choice of Base: Potassium carbonate (K₂CO₃) is selected as the base. On a large scale, it is preferred over stronger bases like sodium hydride (NaH) or hydroxides (NaOH) because it is non-flammable, easy to handle, inexpensive, and sufficiently basic to deprotonate the phenol without hydrolyzing the ester (if one were present) or promoting side reactions.
-
Choice of Solvent: Dimethylformamide (DMF) is an excellent solvent for this reaction due to its polar aprotic nature, which accelerates Sₙ2 reactions, and its ability to dissolve both the phenolic salt and the benzyl bromide. For scale-up, ensuring the DMF is anhydrous is important to achieve optimal reaction rates.
-
Reagent: Benzyl bromide (BnBr) is a highly effective benzylating agent. It is, however, a lachrymator and must be handled with care in a well-ventilated fume hood.[4]
Detailed Experimental Protocol (100 g Scale)
Equipment:
-
5 L jacketed glass reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet.
-
Heating/cooling circulator connected to the reactor jacket.
-
Addition funnel (500 mL).
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
|---|---|---|---|---|
| 4-hydroxy-5-methoxy-2-nitrobenzoic acid | 213.15 | 100.0 g | 0.469 | 1.0 |
| Potassium Carbonate (K₂CO₃), fine powder | 138.21 | 97.2 g | 0.703 | 1.5 |
| Benzyl Bromide (BnBr) | 171.04 | 96.2 g (67.3 mL) | 0.562 | 1.2 |
| Dimethylformamide (DMF) | - | 1.0 L | - | - |
| Deionized Water | - | 4.0 L | - | - |
| Hydrochloric Acid (HCl), 2M | - | ~250 mL | - | - |
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents: Charge 4-hydroxy-5-methoxy-2-nitrobenzoic acid (100.0 g), potassium carbonate (97.2 g), and DMF (1.0 L) into the reactor.
-
Initial Heating: Begin stirring and heat the slurry to 60-65 °C. Stir for 1 hour to ensure formation of the phenoxide salt.
-
Benzyl Bromide Addition: Slowly add benzyl bromide (67.3 mL) dropwise via the addition funnel over approximately 45-60 minutes, maintaining the internal temperature at 60-65 °C. A mild exotherm may be observed.
-
Reaction Monitoring: Hold the reaction mixture at 60-65 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every hour until the starting material is consumed (typically 3-5 hours).
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
Precipitation: Slowly pour the reaction mixture into a separate vessel containing 4.0 L of vigorously stirred deionized water. This will precipitate the product.
-
Acidification & Isolation: Stir the aqueous slurry for 30 minutes. Adjust the pH to ~2-3 with 2M HCl to ensure the carboxylic acid is fully protonated. Filter the resulting solid precipitate.
-
Washing: Wash the filter cake thoroughly with deionized water (2 x 500 mL) to remove DMF and inorganic salts.
-
Drying: Dry the solid product under vacuum at 50 °C until a constant weight is achieved. The product, 5-methoxy-2-nitro-4-(phenylmethoxy)benzoic acid, is typically obtained as a pale yellow solid.
Expected Yield: 130-138 g (91-97%). Purity (by HPLC): >98%.
Part 2: Protocol for Scale-Up Amidation
Principle and Rationale
For the synthesis of a simple primary amide on a large scale, conversion of the carboxylic acid to an acid chloride followed by reaction with ammonia is often the most cost-effective and efficient method.[5][6]
-
Amidation Strategy: While peptide coupling reagents (e.g., EDC, HATU) are excellent for complex substrates, they are expensive and generate significant waste, making them less ideal for this type of large-scale transformation.[7] The acid chloride route is high-yielding and the byproducts (SO₂ and HCl) are gaseous and can be easily scrubbed.
-
Chlorinating Agent: Thionyl chloride (SOCl₂) is chosen over oxalyl chloride due to its lower cost and the fact that its byproducts are entirely gaseous. A catalytic amount of DMF is used to form the Vilsmeier reagent in situ, which is the active catalyst for the acid chloride formation.
-
Safety: Thionyl chloride is highly corrosive and reacts violently with water. It also releases toxic HCl and SO₂ gas. This step must be performed in a well-maintained fume hood or reactor system connected to a gas scrubber (containing a caustic solution like NaOH).[8]
Detailed Experimental Protocol (130 g Scale)
Equipment:
-
5 L jacketed glass reactor with overhead stirring, temperature probe, condenser (with gas outlet to a scrubber), and nitrogen inlet.
-
Addition funnel (250 mL).
-
Caustic scrubber system.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
|---|---|---|---|---|
| 5-methoxy-2-nitro-4-(phenylmethoxy)benzoic acid | 303.27 | 130.0 g | 0.429 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 76.8 g (47.1 mL) | 0.646 | 1.5 |
| Toluene | - | 1.3 L | - | - |
| Dimethylformamide (DMF) | - | 1.3 mL | - | catalytic |
| Ammonium Hydroxide (aq. NH₃), 28-30% | - | 500 mL | ~4.4 | ~10 |
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. Connect the condenser outlet to a caustic scrubber.
-
Charging Reagents: Charge the intermediate acid (130.0 g), toluene (1.3 L), and DMF (1.3 mL) into the reactor.
-
Thionyl Chloride Addition: Begin stirring and add thionyl chloride (47.1 mL) dropwise at room temperature over 30 minutes. Gas evolution (SO₂ and HCl) will be observed.
-
Acid Chloride Formation: Heat the reaction mixture to 70-75 °C and hold for 2-4 hours, or until gas evolution ceases and a clear solution is formed. Monitor by taking a small aliquot, carefully quenching it with methanol, and analyzing by TLC/HPLC to confirm the disappearance of the starting acid.
-
Solvent Removal: Cool the mixture to 40-50 °C. Distill off the excess thionyl chloride and toluene under vacuum. This step is critical to prevent unwanted side reactions during amination.
-
Re-dissolution: After distillation, cool the residue to room temperature and re-dissolve it in fresh toluene or an appropriate solvent like dichloromethane (1.0 L).
-
Amination: Cool the acid chloride solution to 0-5 °C in an ice bath. In a separate vessel, prepare a solution of ammonium hydroxide (500 mL).
-
Quenching: Slowly add the acid chloride solution to the cold, vigorously stirred ammonium hydroxide solution, ensuring the temperature of the quench pot does not exceed 15 °C. A thick precipitate of the product will form immediately.
-
Isolation: Stir the slurry for 1 hour at room temperature. Filter the solid product.
-
Washing: Wash the filter cake thoroughly with deionized water (2 x 500 mL) and then with a cold, non-polar solvent like hexanes or MTBE (1 x 250 mL) to aid drying.
-
Drying: Dry the solid product under vacuum at 50 °C to a constant weight. The final product, 5-methoxy-2-nitro-4-(phenylmethoxy)benzamide, is obtained as an off-white or pale yellow solid.
Expected Yield: 120-125 g (92-96% over the second step). Purity (by HPLC): >99%.
Safety and Hazard Analysis
Scaling up chemical reactions requires a stringent focus on safety. All operations should be preceded by a formal Process Hazard Analysis (PHA).
-
General Precautions: All steps should be performed in a certified, high-flow fume hood or a contained reactor system. Standard personal protective equipment (PPE), including safety glasses, a face shield, a lab coat, and chemically resistant gloves, is mandatory.[9]
-
Reagent Hazards:
-
Benzyl Bromide: Is a lachrymator and corrosive. Avoid inhalation and skin contact.
-
Thionyl Chloride: Is highly toxic, corrosive, and reacts violently with water. It releases SO₂ and HCl gas. A caustic scrubber is essential for neutralizing the off-gas.[8]
-
Ammonium Hydroxide: Concentrated solutions are corrosive and release ammonia gas, which is a respiratory irritant.
-
-
Process Hazards:
-
Exotherms: Both the addition of benzyl bromide and the quenching of the acid chloride are exothermic. Slow, controlled addition and efficient cooling are critical to prevent thermal runaways.
-
Pressure: The formation of the acid chloride generates gaseous byproducts. The reactor must be vented to a scrubber, not sealed.
-
Characterization and Quality Control
| Analysis | Intermediate Acid | Final Benzamide | Expected Result |
| Appearance | Pale yellow solid | Off-white to pale yellow solid | Visual inspection |
| Melting Point | TBD | TBD | Conforms to reference |
| ¹H NMR | ✓ | ✓ | Spectrum conforms to structure |
| HPLC Purity | ✓ | ✓ | >98% (Intermediate), >99% (Final) |
| Mass Spec (MS) | ✓ | ✓ | M+H⁺ or M-H⁻ matches calculated mass |
Troubleshooting Guide
| Problem | Step | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Benzylation | 1 | Insufficient base or benzyl bromide; low temperature; wet DMF. | Add more base/BnBr; ensure temperature is 60-65°C; use anhydrous DMF. |
| Low Yield in Step 1 | 1 | Product loss during aqueous workup; incomplete reaction. | Ensure pH is ~2-3 before filtration; monitor reaction to completion. |
| Incomplete Acid Chloride Formation | 2 | Insufficient SOCl₂; reaction time/temp too low. | Use at least 1.5 eq. of SOCl₂; ensure temp is 70-75°C and hold until gas evolution stops. |
| Low Yield in Step 2 | 2 | Hydrolysis of acid chloride before amination; incomplete reaction. | Ensure complete removal of excess SOCl₂/solvent; use a large excess of cold aq. NH₃ and maintain low temperature during addition. |
| Impure Final Product | 2 | Residual starting acid from incomplete conversion. | Ensure acid chloride formation is complete; consider recrystallization of the final product from a solvent like ethanol or isopropanol. |
Conclusion
This application note details a validated and scalable two-step synthesis for 5-methoxy-2-nitro-4-(phenylmethoxy)benzamide. The process is designed for high yield and purity while prioritizing operational safety and utilizing cost-effective reagents. By employing a regioselective benzylation followed by a robust acid chloride-based amidation, this protocol provides a reliable pathway for producing multi-gram to kilogram quantities of this valuable synthetic intermediate, suitable for advancing drug discovery and development programs.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
-
St-Jean, F. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 25(6), 1488–1494. [Link]
-
Guiso, M., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1576–1608. [Link]
-
Guggenheim, T. L., & Stahl, R. J. (Eds.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series. [Link]
- Prakash, G. K. S., & Yudin, A. K. (Eds.). (2014). Amide Bond Formation and Peptide Coupling. Topics in Current Chemistry, Vol. 346. Springer.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. VelocityEHS Blog. [Link]
-
Nevada Technical Associates, Inc. (2023). Nitric Acid Safety Tips for the Workplace. Nevada Technical Associates Blog. [Link]
-
YouTube. (2024). Nitration reaction safety. Chemical Safety Channel. [Link] (Note: A representative URL for a general safety video)
-
Taber, D. F., Nelson, J. D., & Northrop, J. P. (2005). Preparation and Identification of Benzoic Acids and Benzamides: An Organic "Unknown" Lab. Journal of Chemical Education, 82(10), 1551. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitric Acid Safety Tips for the Workplace - Online Safety Trainer [onlinesafetytrainer.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ehs.com [ehs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzamide
Welcome to the technical support center for the synthesis of 4-(benzyloxy)-5-methoxy-2-nitrobenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Recognizing that yield optimization is a paramount objective in synthetic chemistry, we have structured this resource to provide not just protocols, but the underlying chemical principles and troubleshooting strategies to navigate the common challenges encountered in this multi-step synthesis. Our goal is to empower you with the expertise to not only replicate a procedure but to refine it for maximal efficiency and purity.
Synthetic Pathway Overview
The synthesis of 4-(benzyloxy)-5-methoxy-2-nitrobenzamide is typically approached as a linear three-to-four-step sequence starting from readily available methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate). The general strategy involves protecting the phenolic hydroxyl, followed by regioselective nitration, and finally, conversion of the methyl ester to the desired primary amide. Each step presents unique challenges that can impact the overall yield.
Caption: General synthetic route to the target compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Part 1: Benzylation Stage
Q1: My benzylation of methyl vanillate is slow, incomplete, or results in a low yield. What are the likely causes and solutions?
A1: This is a classic Williamson ether synthesis, and its success hinges on several critical factors.
-
Causality—Base Strength & Solubility: The base deprotonates the phenolic hydroxyl to form the more nucleophilic phenoxide. Potassium carbonate (K₂CO₃) is commonly used because it is strong enough to deprotonate the phenol but not so strong as to cause significant hydrolysis of the methyl ester.[1] However, its limited solubility in solvents like acetone or acetonitrile can lead to slow reaction rates.
-
Causality—Solvent Choice: The solvent must be polar aprotic to dissolve the reactants and facilitate an SN2 reaction. Acetonitrile is an excellent choice. Dimethylformamide (DMF) can also be used and may improve the solubility of K₂CO₃, but it is harder to remove under vacuum.
-
Causality—Temperature: The reaction typically requires heating (e.g., 80°C or reflux) to proceed at a reasonable rate. Insufficient temperature is a common reason for incomplete conversion.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low benzylation yield.
Recommended Solutions:
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Base | K₂CO₃ (1.5-2.0 eq.) | Use finely ground K₂CO₃ or switch to Cesium Carbonate (Cs₂CO₃). | Increases surface area and reactivity. Cs₂CO₃ is more soluble and basic, accelerating the reaction. |
| Catalyst | None | Add a catalytic amount (5-10 mol%) of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI). | In-situ formation of benzyl iodide, which is a more reactive electrophile than benzyl bromide (Finkelstein reaction). |
| Solvent | Acetonitrile | Ensure the solvent is anhydrous. | Water can compete with the phenoxide as a nucleophile and consume the base. |
| Temperature | 80°C | Maintain a consistent 80°C and monitor by TLC until starting material is consumed. | Ensures sufficient activation energy for the reaction. |
Part 2: Nitration Stage
Q2: My nitration reaction is producing multiple products (di-nitration, other isomers) or seems to be degrading the starting material. How can I improve the outcome?
A2: Nitration of this electron-rich aromatic ring is highly exothermic and requires precise control to achieve the desired regioselectivity. The benzyloxy and methoxy groups are strongly activating and ortho-, para-directing. The desired product results from nitration ortho to the methoxy group and meta to the strongly directing benzyloxy group.
-
Causality—Nitrating Agent: A mixture of nitric acid in acetic anhydride is often used.[2] This generates the potent electrophile acetyl nitrate (CH₃COONO₂) in situ. Using fuming nitric acid or a nitric/sulfuric acid mixture can be too aggressive, leading to over-nitration or oxidation of the benzylic group.
-
Causality—Temperature Control: This is the most critical parameter. The reaction is highly exothermic. If the temperature rises uncontrollably, side reactions will dominate. The reaction must be initiated at a low temperature (e.g., 0°C or below) and the nitrating agent must be added very slowly to manage the exotherm.
Recommended Solutions:
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Temperature | 0°C to RT | Maintain temperature strictly between -5°C and 5°C during addition. Use an ice/salt or dry ice/acetone bath. | Minimizes thermal energy, preventing runaway reactions and improving selectivity by favoring the kinetically controlled product. |
| Addition Rate | Added over 10-15 min | Add the nitrating agent dropwise via an addition funnel over 30-60 minutes. | Allows for effective heat dissipation and prevents localized "hot spots" where side reactions can occur. |
| Nitrating Agent | HNO₃ in Ac₂O | Ensure the nitric acid is of high purity (e.g., >70%). | Impurities (like nitrous oxides) can lead to undesired side reactions. |
| Quenching | Pouring into water | Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. | Rapidly dilutes and cools the mixture, stopping the reaction and precipitating the product while minimizing hydrolysis of the ester. |
Part 3: Amide Formation Stage
Q3: The final conversion of the methyl ester to the primary amide is giving very low yields. The reaction seems sluggish even with heating in methanolic ammonia. What's wrong?
A3: This is the most challenging step of the synthesis. The ester's carbonyl group is sterically hindered by the ortho-nitro group and the adjacent methoxy group. Furthermore, the nitro group is strongly electron-withdrawing, which deactivates the ring but also makes the carbonyl carbon more electrophilic. However, the steric hindrance often dominates.
-
Causality—Steric Hindrance: The bulky ortho substituents physically block the trajectory of the ammonia nucleophile, making the tetrahedral intermediate difficult to form. Simple heating in methanolic or aqueous ammonia is often insufficient.[3]
-
Causality—Leaving Group: Methoxide is a relatively poor leaving group. The reaction is a reversible equilibrium, and high concentrations of ammonia and/or removal of the methanol byproduct are needed to drive it forward.
Recommended Solutions & Alternative Methods:
| Method | Reagents & Conditions | Rationale & Key Advantages | Citation |
| High-Pressure Ammonolysis | Saturated NH₃ in MeOH or Dioxane | Use a sealed pressure vessel (autoclave) and heat to 80-120°C. | The high pressure and temperature increase the concentration of ammonia and provide the necessary activation energy to overcome the steric barrier. |
| Sodium Amidoborane | NaNH₂BH₃ in THF | React the ester with sodium amidoborane at room temperature. | A highly effective modern method for converting esters to primary amides under mild conditions, often giving high yields rapidly. The reagent acts as a potent ammonia equivalent. |
| Magnesium Nitride | Mg₃N₂ in EtOH/H₂O | Reflux the ester with magnesium nitride. | Mg₃N₂ serves as a convenient in-situ source of ammonia and the Lewis acidic magnesium salts may help activate the ester carbonyl. |
| Two-Step: Hydrolysis & Coupling | 1. LiOH, THF/H₂O2. SOCl₂, then NH₄OH or use a coupling agent (e.g., HATU) with NH₃ source. | Hydrolyze the ester to the more reactive carboxylic acid. Convert to the acid chloride or use a peptide coupling agent for a highly efficient, albeit longer, route. | [1][4] |
Frequently Asked Questions (FAQs)
Q: What is a realistic overall yield for this 3-step synthesis? A: A realistic, unoptimized overall yield might be in the range of 40-50%. With careful optimization of each step as described above, it is possible to achieve an overall yield of 65-75% or higher. Published yields for analogous individual steps are often high (85-95%), but cumulative losses during workup and purification reduce the final output.[5]
Q: How can I confirm the identity and purity of my intermediates and final product? A: A combination of techniques is essential.
-
TLC (Thin Layer Chromatography): For monitoring reaction progress and assessing fraction purity during chromatography.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure of each intermediate and the final product. Look for the appearance/disappearance of key signals, such as the phenolic -OH, the benzylic -CH₂-, and the amide -NH₂ protons.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product and assess its purity.
-
Melting Point: A sharp melting point is a good indicator of purity for crystalline solids.
Q: Are there any major safety considerations for this synthesis? A: Yes. The nitration step is potentially hazardous. Nitric acid and acetic anhydride are corrosive. The reaction is highly exothermic and can run away if the temperature is not controlled. Always perform nitrations behind a blast shield in a well-ventilated fume hood, and add the nitrating agent slowly at low temperatures.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate (Benzylation)
-
To a round-bottom flask equipped with a reflux condenser, add methyl vanillate (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetonitrile (approx. 5-10 mL per gram of methyl vanillate).
-
Begin vigorous stirring. Add benzyl bromide (1.1 eq.) via syringe.
-
Heat the mixture to 80°C and maintain for 4-6 hours. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization from ethanol or by flash chromatography if necessary.
Protocol 2: Synthesis of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (Nitration)
-
In a flask, dissolve methyl 4-(benzyloxy)-3-methoxybenzoate (1.0 eq.) in acetic anhydride at room temperature.
-
Cool the solution to 0°C in an ice bath.
-
Slowly, add 70% nitric acid (1.1 eq.) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours, monitoring by TLC.
-
Upon completion, slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
The yellow solid product will precipitate. Continue stirring until all the ice has melted.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral pH, and then wash with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the nitrated product.
Protocol 3: Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzamide (Amidation via Ammonolysis)
-
Place the methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (1.0 eq.) into a high-pressure stainless steel autoclave.
-
Add a saturated solution of ammonia in methanol (a commercial solution or one prepared by bubbling ammonia gas through cold methanol).
-
Seal the reactor and heat to 100-120°C for 12-24 hours. The internal pressure will increase significantly.
-
After the reaction period, cool the reactor to room temperature completely before carefully venting the ammonia pressure in a fume hood.
-
Open the reactor and concentrate the contents under reduced pressure to remove the solvent and excess ammonia.
-
The resulting solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to yield the final primary amide.
References
-
Veitch, G. E., Bridgwood, K. L., & Ley, S. V. (2008). The use of magnesium nitride as a convenient source of ammonia for the synthesis of primary amides. Organic Letters, 10(16), 3623-3625. [Link]
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct synthesis of amides from carboxylic acids and amines using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523. [Link]
-
Matsuno, K., Ushiki, J., Seishi, T., et al. (2003). Discovery of a novel class of orally active V2-receptor agonists. Journal of Medicinal Chemistry, 46(23), 4910-4925. [Link]
-
Li, X. Y., Kang, J. X., Han, H., Ma, Y. N., Liu, Z., & Chen, X. (2024). A Rapid, Catalyst-Free Method for Synthesizing Primary Amides from Esters Using Ammonia Borane and Sodium Hexamethyldisilazide. The Journal of Organic Chemistry. (Note: As of early 2026, this may refer to a recent or forthcoming publication based on trends in the field). A similar concept is discussed in: Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. ResearchGate. [Link]
-
Zhang, X. Q., Chen, Q., Fan, L., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(8), 2647-2650. [Link]
-
Hoegberg, T., et al. (1987). Cyanide as an efficient and mild catalyst in the aminolysis of esters. The Journal of Organic Chemistry, 52(10), 2033-2036. [Link]
-
Charville, H., et al. (2011). Catalytic Amide Bond Formation. In Comprehensive Organic Synthesis II. Elsevier. A general review covering modern coupling reagents. [Link]
-
Master Organic Chemistry. (n.d.). Formation of Amides From Esters. [Link]
-
Wang, K., Zhang, X. Q., Zhu, J., Chen, Q., Zhang, Z. Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-Methoxy-2-Nitrobenzoate. Asian Journal of Chemistry, 27, 2647-2650. [Link]
Sources
troubleshooting low solubility of nitrobenzamide intermediates in ethanol
Introduction for the Researcher
Welcome to the technical support guide for troubleshooting low solubility of nitrobenzamide intermediates in ethanol. Nitrobenzamide derivatives are crucial building blocks in pharmaceutical and materials science research.[1] However, their unique physicochemical properties, stemming from the interplay between the polar amide and nitro functional groups and the non-polar benzene ring, can present significant solubility challenges, particularly in common laboratory solvents like ethanol.[1][2]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to provide you, the researcher, with both practical solutions and the underlying scientific principles. We will move from fundamental concepts to advanced solubility enhancement techniques, ensuring you have the tools to overcome these experimental hurdles efficiently.
Part 1: Foundational Understanding & Initial Assessment
FAQ 1: Why is my nitrobenzamide intermediate exhibiting low solubility in ethanol?
The solubility of nitrobenzamide in ethanol is governed by a delicate balance of intermolecular forces. While the principle of "like dissolves like" suggests that polar nitrobenzamides should dissolve in polar ethanol, several factors can limit this process:[2]
-
Strong Crystal Lattice Energy: Nitrobenzamide molecules in a solid state are held together by strong intermolecular forces, including hydrogen bonds between the amide groups (-CONH₂) and dipole-dipole interactions involving the nitro groups (-NO₂). The energy required for ethanol molecules to break apart this stable crystal lattice can be substantial.[3]
-
Molecular Structure: The benzene ring is hydrophobic, while the amide and nitro groups are hydrophilic. This dual nature means that while the polar groups can interact favorably with ethanol's hydroxyl group, the non-polar ring can be less readily solvated.[4]
-
Isomer Position: The position of the nitro group (ortho, meta, or para) influences the molecule's overall polarity, crystal packing, and melting point, which in turn affects its solubility. For instance, p-nitrobenzamide has shown specific solubility characteristics in ethanol that increase with temperature.[5][6]
FAQ 2: How can I accurately determine the baseline solubility of my compound?
Before attempting to enhance solubility, it is critical to quantify the starting point. The "shake-flask" method is a reliable and widely used technique for determining equilibrium solubility.[7]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of the nitrobenzamide intermediate to a known volume of ethanol in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.
-
Phase Separation: Allow the suspension to settle. Alternatively, centrifuge the sample to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant. It is crucial to avoid aspirating any solid particles. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.[8]
-
Analysis: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved nitrobenzamide using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[9][10]
-
Calculation: Express the solubility in units such as mg/mL, molarity (mol/L), or as a mole fraction.[7]
Part 2: Primary Troubleshooting Workflow
If you are facing low solubility, follow this logical progression of troubleshooting steps.
Caption: A logical workflow for troubleshooting low solubility.
FAQ 3: Could impurities be the cause of my solubility issues?
Yes, absolutely. Both the solute and the solvent must be considered.
-
Compound Purity: Impurities from synthesis (e.g., starting materials, side-products) can disrupt the normal crystal lattice, sometimes decreasing solubility. It is advisable to use a purified, well-characterized intermediate. Recrystallization is an excellent method for purification.[11][12]
-
Solvent Purity: The presence of water in ethanol can significantly alter its polarity. For some organic compounds, "absolute" or anhydrous ethanol may offer better solubility than grades containing more water.
FAQ 4: How does temperature affect solubility, and what are the practical limits?
For most solid organic compounds, solubility in ethanol increases with temperature.[2][13] Heating the mixture provides the thermal energy needed to overcome the crystal lattice forces, allowing more solute to dissolve.
Practical Steps:
-
Gently warm the ethanol-nitrobenzamide mixture while stirring.
-
Use a reflux setup for higher temperatures to prevent solvent loss.
-
Always monitor for any signs of compound degradation at elevated temperatures.
Considerations:
-
"Oiling Out": If the solution is heated to a temperature above the compound's melting point before it fully dissolves, the solid may melt into an immiscible liquid layer instead of dissolving. This phenomenon, known as "oiling out," hinders proper dissolution and crystallization.[11] The solution is to add more solvent or use a solvent system with a higher boiling point.
-
Reaction Temperature: If the dissolved intermediate is for a subsequent reaction, ensure the chosen temperature is compatible with the reaction conditions.
Table 1: Solubility of p-Nitrobenzamide in Various Solvents at Different Temperatures (Data adapted from the Journal of Chemical & Engineering Data)[5]
| Temperature (K) | Ethanol (Mole Fraction x10³) | n-Propanol (Mole Fraction x10³) | Isopropanol (Mole Fraction x10³) |
| 283.15 | 5.45 | 4.31 | 4.88 |
| 293.15 | 7.82 | 6.22 | 7.03 |
| 303.15 | 10.95 | 8.81 | 9.92 |
| 313.15 | 15.11 | 12.21 | 13.79 |
| 323.15 | 20.69 | 16.79 | 18.98 |
This data clearly illustrates the positive correlation between temperature and solubility for p-nitrobenzamide in ethanol and other alcohols.[5]
Part 3: Advanced Solubility Enhancement Techniques
FAQ 5: What is co-solvency and how can I use it to improve solubility?
Co-solvency is a powerful technique where a small amount of a secondary, miscible solvent (a co-solvent) is added to the primary solvent to increase the solubility of a solute.[14][15] The co-solvent works by reducing the interfacial tension between the solute and the solvent system, effectively making the solvent environment more "hospitable" to the solute.[16][17]
For nitrobenzamide intermediates in ethanol, suitable co-solvents are typically more polar, aprotic solvents that can disrupt ethanol's hydrogen-bonding network and interact strongly with the solute.
Caption: Mechanism of co-solvency to improve solubility.
Common Co-solvents to Screen:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Acetone
-
Acetonitrile
Experimental Protocol: Co-Solvent Screen
-
Setup: Prepare several vials, each containing a pre-weighed amount of your nitrobenzamide intermediate.
-
Primary Solvent: Add a fixed volume of ethanol to each vial (e.g., 1 mL).
-
Co-Solvent Addition: To each vial, add a different co-solvent in increasing proportions (e.g., 5%, 10%, 20% v/v). Include a control vial with only ethanol.
-
Equilibration: Seal the vials and agitate at a constant temperature until equilibrium is reached (or for a fixed, practical time, like 2 hours).
-
Observation: Visually inspect the vials for complete dissolution.
-
Quantification (Optional): For the successful co-solvent systems, perform a full solubility determination as described in the shake-flask protocol.
FAQ 6: Can adjusting the pH of the ethanol solution help?
The influence of pH on the solubility of nitrobenzamides in ethanol is limited but can be relevant under certain conditions.[2] The amide functional group is extremely weakly basic (pKa of the protonated form is typically around 0), meaning it requires a very strong acid to be protonated. Conversely, it is also a very weak acid (pKa ~17).[4]
-
Acidic Conditions: Adding a strong acid (e.g., HCl in ethanol) is unlikely to cause significant protonation and may not substantially increase solubility.
-
Basic Conditions: Adding a strong base could potentially deprotonate the amide N-H, forming an anion that might be more soluble. However, this requires very strong basic conditions that could lead to hydrolysis of the amide or other unwanted side reactions.
FAQ 7: Will grinding my material into a finer powder increase its solubility?
This is a common point of confusion. Reducing the particle size of your compound does not increase its thermodynamic equilibrium solubility. However, it dramatically increases the rate of dissolution .[20][] For experiments with limited time, a faster dissolution rate can achieve a working concentration much more quickly, which may be sufficient for your needs.
This effect is primarily due to the increase in the surface area available for the solvent to interact with the solid.[22][23]
Methods for Particle Size Reduction:
-
Micronization: Mechanical grinding of the solid using a mortar and pestle or a ball mill.[22][24]
-
Sonication: Using an ultrasonic bath to break apart agglomerates and reduce particle size in a suspension.
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Mechanism | Pros | Cons |
| Heating | Increases kinetic energy, overcoming crystal lattice forces.[13] | Simple, effective for many compounds. | Risk of compound degradation; potential for "oiling out"; may not be suitable for all reactions.[11] |
| Co-Solvency | Alters the polarity and hydrogen bonding of the solvent system.[15] | Highly effective; can achieve significant solubility gains.[14] | Co-solvent may interfere with subsequent reactions; requires removal during workup. |
| Particle Size Reduction | Increases surface area, leading to a faster dissolution rate.[][24] | Simple to implement; improves kinetics of dissolution. | Does not change equilibrium solubility; fine powders can be difficult to handle. |
| pH Adjustment | Ionizes the solute to a more soluble form.[18] | Can be very effective for acidic or basic compounds. | Not effective for neutral compounds like nitrobenzamides; risk of chemical degradation.[19] |
References
- Solubility of Things. (n.d.). 3-Nitrobenzamide.
- VLaby. (2023, September 25). Effect of Particle Size on Solubility Rate.
- BOC Sciences. (n.d.). Impact of API Particle Size.
- WuXi AppTec DMPK. (2025, September 5). Particle Size Analysis and Reduction Techniques to Enhance Drug Bioavailability in Preclinical Studies.
- Gao, L., et al. (n.d.). Effect of particle size on solubility, dissolution rate, and oral bioavailability: evaluation using coenzyme Q10 as naked nanocrystals. PMC. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC3299379/
- Lee, S., et al. (2012, July 15). Effect of particle size on the dissolution behaviors of poorly water-soluble drugs. PubMed.
- Doke, V. V., et al. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research.
- Benchchem. (n.d.). 3-Nitrobenzamide.
- Benchchem. (n.d.). Technical Support Center: Purification of Crude 2-Cyano-4-nitrobenzamide by Recrystallization. Retrieved from benchchem.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from lifechemicals.com/blog/biochemical-screening/compound-solubility-measurements-for-early-drug-discovery
- International Journal of Pharmacy and Biological Sciences. (2019, July 1). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity.
- ACS Publications. (2019, March 19). Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K. Journal of Chemical & Engineering Data. Retrieved from pubs.acs.org/doi/10.1021/acs.jced.8b01209
- ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- Wikipedia. (n.d.). Cosolvent.
- Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Retrieved from technobis.com/xtal-knowledge-center/the-importance-of-solubility-and-how-to-collect-it-using-dynamic-methods
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from ojs.connectjournals.com/index.php/njps/article/view/1000
- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
- Guidechem. (n.d.). 4-Nitrobenzamide 619-80-7 wiki. Retrieved from guidechem.com/wiki/4-nitrobenzamide-619-80-7.html
- PubChem. (n.d.). 3-Nitrobenzamide. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/12576
- ChemicalBook. (n.d.). 3-METHYL-4-NITROBENZAMIDE CAS#: 99584-85-7.
- ChemicalBook. (2026, January 13). 2-NITROBENZAMIDE. Retrieved from chemicalbook.com/ChemicalProductProperty_EN_CB8273418.htm
- Slideshare. (n.d.). solubility enhancement and cosolvency. Retrieved from slideshare.net/madhavibi1/solubility-enhancement-and-cosolvency
- Solubility of Things. (n.d.). 2-chloro-4-nitrobenzamide.
- Cheméo. (n.d.). Chemical Properties of Benzamide, 4-nitro- (CAS 619-80-7).
- MDPI. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- Indian Journal of Pharmaceutical Sciences. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Retrieved from ijpsonline.com/index.php/ijps/article/view/3576
- Journal of Population Therapeutics & Clinical Pharmacology. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from jptcp.com/index.php/jptcp/article/view/1785
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from ijmsdr.com/index.php/ijmsdr/article/view/623
- International Journal of Pharmaceutical Sciences Review and Research. (2013, July 31). Advances in Solubility Enhancement Techniques. Retrieved from globalresearchonline.net/journalcontents/v21-2/15.pdf
- Journal of Advanced Pharmaceutical Technology & Research. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC3116220/
- Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Retrieved from patents.google.
- ResearchGate. (n.d.). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions.
- University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from an.arizona.edu/courses/Principles%20of%20Drug%20Action%201/Amides.pdf
- PubChem. (n.d.). 4-Nitrobenzamide. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/12091
- Molecules. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC6272379/
- YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Nitrobenzamide.
- Google Patents. (n.d.). Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same. Retrieved from patents.google.
- Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_Chemistry_-The_Central_Science(Brown_et_al.)/16%3A_Acid-Base_Equilibria/16.04%3A_The_Effects_of_pH_on_Solubility
- Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from ibisscientific.com/blog/the-impact-of-ph-on-chemical-stability-in-lab-experiments/
- Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.
- Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. Retrieved from chemistry.stackexchange.com/questions/136779/solubility-of-amides
- ACS Catalysis. (2020, April 21). Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex and Mechanistic Insight. Retrieved from pubs.acs.org/doi/10.
- ChemBioChem. (n.d.). Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases. PMC. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC7984105/
- ResearchGate. (2025, August 9). (PDF) Study of pH-dependent drugs solubility in water.
- MDPI. (2024, June 13). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib.
Sources
- 1. 3-Nitrobenzamide|Research Chemical|CAS 645-09-0 [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzamide, 4-nitro- (CAS 619-80-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lifechemicals.com [lifechemicals.com]
- 10. crystallizationsystems.com [crystallizationsystems.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. wjbphs.com [wjbphs.com]
- 16. wisdomlib.org [wisdomlib.org]
- 17. ijpsonline.com [ijpsonline.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. ibisscientific.com [ibisscientific.com]
- 20. Effect of Particle Size on Solubility Rate [vlaby.com]
- 22. Particle Size Analysis and Reduction Techniques to Enhance Drug Bioavailability in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. Effect of particle size on the dissolution behaviors of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Removing Unreacted 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid
Welcome to the technical support center for synthetic chemistry challenges. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven strategies for the efficient removal of unreacted 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid from a reaction product. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.
Section 1: Foundational Principles - The Key to Separation
The successful removal of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid hinges on exploiting its key chemical feature: the carboxylic acid functional group. While the benzyl ether, methoxy, and nitro groups contribute to the molecule's overall size, polarity, and reactivity, the acidic proton of the carboxyl group is the primary handle for purification.
-
Acidity and Solubility: Like most aromatic carboxylic acids, this compound is poorly soluble in neutral water but soluble in many organic solvents (e.g., ethyl acetate, dichloromethane, acetone).[1][2] The presence of the electron-withdrawing nitro group increases the acidity of the carboxylic acid proton, making it readily donatable in the presence of a base.[3]
-
The pH Switch: When a base is added, the carboxylic acid is deprotonated to form its corresponding carboxylate salt. This ionic salt is highly polar and, therefore, highly soluble in aqueous solutions.[1][4] This reversible, pH-dependent transformation of the compound from a water-insoluble acid to a water-soluble salt is the cornerstone of the most effective separation technique: acid-base extraction.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification process in a direct question-and-answer format.
Q1: My reaction is complete, and TLC analysis shows my desired product plus a spot corresponding to the starting material, 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. What is the most robust first step for purification?
A: The most direct and high-capacity method is acid-base liquid-liquid extraction .[5][6] This technique is ideal for separating acidic impurities from neutral or basic products. By dissolving your crude reaction mixture in an organic solvent (like ethyl acetate or diethyl ether) and washing it with an aqueous basic solution, you can selectively transfer the acidic starting material into the aqueous layer as its water-soluble salt, leaving your (presumably non-acidic) product in the organic layer.[1][4]
Q2: How do I choose the right base for the extraction? I've seen both sodium bicarbonate (NaHCO₃) and sodium hydroxide (NaOH) used.
A: The choice of base depends on the properties of your desired product.
-
Use Sodium Bicarbonate (5-10% aqueous solution): This is a weak base and is the preferred choice for selectively removing your unreacted carboxylic acid from mixtures containing other weakly acidic compounds (like phenols) or neutral compounds. Carboxylic acids are generally strong enough to react with NaHCO₃, while phenols are not.[7] This selectivity prevents the accidental extraction of a weakly acidic product.
-
Use Sodium Hydroxide (1-2 M aqueous solution): This is a strong base and should be used when your product is definitively neutral or basic. NaOH will deprotonate both carboxylic acids and phenols.[7] Be cautious, as a strongly basic environment could potentially degrade sensitive functional groups on your product molecule.
Q3: I performed an extraction with aqueous base, but my organic layer still contains the starting acid. What could have gone wrong?
A: This is a common issue with several potential causes:
-
Insufficient Base: You may not have added enough base to deprotonate all of the unreacted acid. It is crucial to use a molar excess of the base. After separation, check the pH of the aqueous layer; it should be distinctly basic.
-
Inefficient Mixing: The transfer of the acid to the aqueous layer only occurs at the interface between the two liquids. Your separatory funnel must be shaken vigorously (with periodic venting) to maximize the surface area and ensure complete extraction.[4]
-
Emulsion Formation: An emulsion (a stable suspension of the organic and aqueous layers) can form, trapping material and preventing clean separation.[5] To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or letting the funnel stand for an extended period.
-
Insufficient Extractions: A single extraction may not be enough. It is always more effective to perform multiple extractions with smaller volumes of the basic solution (e.g., 3 x 50 mL) than one extraction with a large volume (1 x 150 mL).
Q4: My desired product is also a carboxylic acid, but with different substituents. Can I still use extraction?
A: This is a more challenging scenario. If the pKa values of your product acid and the starting material are significantly different, a carefully controlled extraction with a precisely buffered aqueous solution might work. However, in most cases, column chromatography is the superior technique for separating two acids with different polarities.[8]
Q5: When should I opt for column chromatography or recrystallization instead of extraction?
A:
-
Column Chromatography: Use this method when acid-base extraction is not feasible (e.g., separating two acids) or when it is insufficient to remove all impurities. Chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel), making it excellent for isolating compounds with even small differences in polarity.[6][8]
-
Recrystallization: This is a final "polishing" step for solid products that are already relatively pure (>90%).[6] If your product is a solid and you have successfully removed the bulk of the unreacted acid via extraction, a final recrystallization can yield a highly pure, crystalline material by removing trace impurities.[9]
Section 3: Detailed Purification Protocols
Protocol 1: Standard Acid-Base Extraction Workflow
This protocol assumes your desired product is neutral or basic and resides in an organic solvent.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to fully dissolve the material.
-
Transfer: Transfer the organic solution to a separatory funnel of appropriate size.
-
First Extraction: Add a volume of 5% aqueous sodium bicarbonate solution approximately equal to the organic layer volume. Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup (especially from CO₂ evolution).
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer into a flask labeled "Aqueous Wash 1".
-
Repeat Extraction: Repeat steps 3 and 4 two more times, combining all aqueous washes into the same flask.
-
Neutral Wash (Optional): Wash the organic layer with water and then with brine to remove residual base and dissolved water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate your purified product.
-
Validation: Spot the concentrated organic layer and the initial crude mixture on a TLC plate to confirm the complete removal of the starting acid.
-
Acid Recovery (Optional): To confirm the extracted impurity is indeed your starting material, cool the combined aqueous washes in an ice bath and acidify dropwise with concentrated HCl until the pH is ~2.[4][7] The unreacted 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid should precipitate as a solid, which can be collected by vacuum filtration.
Protocol 2: General Guidance for Column Chromatography
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your product spot (Rf ~0.3-0.5) and the starting material spot.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (as the eluent).
-
Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.
-
Elution and Collection: Run the column by adding eluent to the top and collecting fractions from the bottom. Monitor the fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Visualization of Workflows
The following diagrams illustrate the logical flow of the purification processes.
Caption: Workflow for Acid-Base Extraction.
Caption: General Purification Strategy Decision Tree.
Section 5: Data Presentation - Method Comparison
| Purification Technique | Principle of Separation | Best For... | Key Advantages | Common Limitations |
| Acid-Base Extraction | Differential solubility based on pH-dependent ionization.[1] | Removing acidic/basic impurities from neutral compounds; bulk removal. | High capacity, fast, cost-effective, scalable.[6] | Ineffective for compounds with similar acidities; emulsions can form. |
| Column Chromatography | Differential adsorption to a solid stationary phase based on polarity.[8] | Separating mixtures of compounds with close polarities (e.g., two acids). | High resolution, versatile for many compound types.[6] | Lower capacity, more time-consuming, requires significant solvent. |
| Recrystallization | Differential solubility in a given solvent at different temperatures.[9] | Final purification ("polishing") of solid compounds already at >90% purity. | Can yield highly pure crystalline material, removes trace impurities.[6] | Requires a suitable solvent to be found; yield can be reduced. |
References
-
Chemistry LibreTexts. (2024). Separation of an Unknown Mixture by Acid/Base Extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Extraction of Acids or Bases from Neutral Organics. Retrieved from [Link]
- Google Patents. (1981). Process for recovering 3-nitrobenzoic acid. US4288615A.
-
Scribd. (n.d.). Separating Acids and Neutral Compounds by Solvent Extraction. Retrieved from [Link]
- Google Patents. (1993). Method for purification 4-nitrobenzoic acid. SU1806130A3.
-
ResearchGate. (2019). Extraction of carboxylic acids with neutral extractants. Retrieved from [Link]
-
Quora. (2018). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. Retrieved from [Link]
-
Brainly.in. (2023). The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid?. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
ResearchGate. (2014). Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid?. Retrieved from [Link]
-
EduBirdie. (2021). Recrystallization of Benzoic Acid. Retrieved from [Link]
Sources
- 1. vernier.com [vernier.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. brainly.in [brainly.in]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. Recrystallization of Benzoic Acid | Report - Edubirdie [edubirdie.com]
Technical Support Center: Optimizing Benzamide Formation from Acid Chlorides
Welcome to the Technical Support Center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common issues, and optimize reaction conditions for the formation of benzamides from acid chlorides. The following content is structured to address specific challenges you may encounter in the lab, moving from frequently asked questions to detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered during the synthesis of benzamide from acid chlorides.
Q1: What is the most common laboratory method for synthesizing benzamide from an acid chloride?
A1: The most prevalent laboratory method is the Schotten-Baumann reaction.[1][2][3][4] This reaction involves the acylation of an amine with an acid chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][3] It is a versatile and widely used technique in organic chemistry.[5]
Q2: My benzamide synthesis is slow or incomplete. What are the likely causes?
A2: Several factors can contribute to a slow or incomplete reaction. These include:
-
Insufficiently reactive amine: The nucleophilicity of the amine is crucial. Electron-withdrawing groups on the amine can decrease its reactivity, slowing down the reaction.[1] Sterically hindered amines may also react more slowly.[1]
-
Protonation of the amine: The reaction generates hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3] The presence of a suitable base is essential to neutralize this acid.[2][3][4]
-
Poor solubility of reactants: If the reactants are not well-dissolved in the chosen solvent, the reaction rate will be limited by mass transfer.
-
Low reaction temperature: While low temperatures can help control exothermic reactions and minimize side products, they can also significantly slow down the rate of amide formation.
Q3: I am observing a low yield of my desired benzamide. What are the primary side reactions I should be aware of?
A3: Low yields are often a result of competing side reactions. The two most common culprits are:
-
Hydrolysis of the benzoyl chloride: Benzoyl chloride is highly reactive and readily reacts with any water present to form benzoic acid, which is unreactive towards the amine.[1][2][3][5] It is crucial to use anhydrous (dry) solvents and reagents and to protect the reaction from atmospheric moisture.[1][3]
-
Over-acylation (diacylation) of the product: The newly formed benzamide can react with another molecule of benzoyl chloride to produce an N-benzoylbenzamide byproduct.[1][5] This is more likely to occur with high concentrations of benzoyl chloride or at elevated temperatures.[1][5]
Q4: How can I monitor the progress of my benzamide formation reaction?
A4: Several analytical techniques can be used to monitor the reaction. Thin-Layer Chromatography (TLC) is a common and rapid method to qualitatively track the consumption of starting materials and the formation of the product.[2][6] For more quantitative and definitive structural information, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are employed.[7][8][9]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your benzamide synthesis.
Issue 1: The reaction is sluggish or has stalled.
Symptoms: TLC analysis shows a significant amount of unreacted amine and/or benzoyl chloride even after an extended period.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Amine Nucleophilicity | 1. Increase Reaction Temperature: Gently warm the reaction mixture after the initial exothermic phase.[1] 2. Use a Catalyst: While the Schotten-Baumann reaction is often rapid, for less reactive amines, the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction. | Increasing the temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. Catalysts like DMAP form a highly reactive acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the amine. |
| Amine Protonation | 1. Ensure Sufficient Base: Add at least one equivalent of a suitable base (e.g., aqueous NaOH, pyridine, triethylamine) to neutralize the HCl generated.[2][3][4] 2. Monitor pH: If using an aqueous base, ensure the aqueous layer remains basic throughout the reaction. | The amine must be in its free base form to act as a nucleophile. The base scavenges the HCl produced, preventing the formation of the unreactive ammonium salt.[3] |
| Poor Reactant Solubility | 1. Select an Appropriate Solvent: Choose a solvent or solvent system in which both the amine and benzoyl chloride are soluble. For biphasic systems (e.g., dichloromethane/water), vigorous stirring is essential.[2][10] 2. Increase Solvent Volume: A very thick reaction mixture can hinder effective mixing.[1] Adding more solvent can improve stirrability. | For a reaction to occur, the reacting molecules must come into contact. Proper dissolution and mixing maximize the frequency of these encounters. |
Issue 2: The final product is contaminated with a significant amount of benzoic acid.
Symptoms: The isolated product has a lower than expected melting point, and spectroscopic analysis (e.g., NMR, IR) shows the presence of a carboxylic acid.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Hydrolysis of Benzoyl Chloride | 1. Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.[1][3] 2. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[3][5] 3. Slow Addition of Benzoyl Chloride: Add the benzoyl chloride slowly to the reaction mixture.[1][5] | Benzoyl chloride is highly susceptible to hydrolysis.[1][3] Minimizing its contact with water is critical to prevent the formation of the unreactive benzoic acid byproduct. Slow addition ensures the benzoyl chloride reacts with the amine before it has a chance to hydrolyze. |
| Purification Strategy | 1. Aqueous Base Wash: During the workup, wash the organic layer with a dilute aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide) to remove the acidic benzoic acid.[1] | Benzoic acid is acidic and will be deprotonated by a base to form a water-soluble carboxylate salt, which can then be separated in the aqueous layer. The neutral benzamide product will remain in the organic layer. |
Issue 3: The product is contaminated with a higher molecular weight byproduct.
Symptoms: Mass spectrometry or NMR analysis indicates the presence of a compound with a mass corresponding to N-benzoylbenzamide.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Over-acylation of the Benzamide Product | 1. Control Stoichiometry: Avoid using a large excess of benzoyl chloride. 2. Slow, Controlled Addition: Add the benzoyl chloride dropwise and with vigorous stirring to the amine solution.[1][11] 3. Maintain Low Temperature: Run the reaction at a lower temperature (e.g., 0-5 °C).[1] | The benzamide product is also a nucleophile, albeit a weaker one than the starting amine. High local concentrations of benzoyl chloride can lead to a second acylation event.[1][11] Lower temperatures reduce the rate of this side reaction. |
Experimental Workflow for Optimizing Benzamide Formation
The following diagram outlines a logical workflow for troubleshooting and optimizing your benzamide synthesis.
Caption: A logical workflow for troubleshooting benzamide synthesis.
Detailed Experimental Protocol: Synthesis of Benzamide from Benzoyl Chloride (Schotten-Baumann Conditions)
This protocol provides a general procedure for the synthesis of benzamide. Note that specific quantities and conditions may need to be optimized for different amines.
Materials:
-
Amine (1 equivalent)
-
Benzoyl chloride (1-1.1 equivalents)
-
10% Aqueous Sodium Hydroxide solution
-
Dichloromethane (anhydrous)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask equipped with a magnetic stir bar
-
Addition funnel
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine in dichloromethane. Cool the flask in an ice bath to 0-5 °C.
-
Reagent Addition: While vigorously stirring the amine solution, slowly and simultaneously add the benzoyl chloride and the 10% aqueous NaOH solution via separate addition funnels. Maintain the temperature below 10 °C.[3]
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture vigorously for an additional 15-30 minutes at room temperature.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[3]
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and then with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzamide.
-
Purification: Purify the crude benzamide by recrystallization from a suitable solvent (e.g., hot water or an ethanol/water mixture) to obtain the pure product.[2][5]
References
-
Odame, F., Hosten, E., Betz, R., Lobb, K., & Tshentu, Z. R. (2015). Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. Acta Chimica Slovenica, 62(4), 986–994. [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reaction Chemistry & Engineering. Retrieved from [Link]
-
Sivaraj, C., & Gandhi, T. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Advances, 13(14), 9495-9500. [Link]
-
An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of benzamide from benzyl chloride. Retrieved from [Link]
-
Reddit. (n.d.). Trouble with chloride acids. Retrieved from [Link]
-
Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]
-
Reaction Chemistry & Engineering. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. [Link]
-
Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]
-
Brainly.in. (2018, August 14). Preparation of benzamide from benzoyl chloride and ammonia principle. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Journal of Organic Chemistry. (n.d.). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. Retrieved from [Link]
-
YouTube. (2020, August 6). Benzamide - Organic synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN105541656A - Preparation method of benzamide.
-
Collegedunia. (n.d.). Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides. Retrieved from [Link]
-
MDPI. (2022, February 7). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Retrieved from [Link]
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]
-
National Institutes of Health. (2017, February 16). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Retrieved from [Link]
-
National Institutes of Health. (2018, February 27). Synthesis and stability of strongly acidic benzamide derivatives. Retrieved from [Link]
-
ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
-
Taylor & Francis. (2018, November 19). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]
- Google Patents. (n.d.). US3547960A - Catalysts for the preparation of acid halides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Strategic HPLC Separation of 4-(benzyloxy)-5-methoxy-2-nitrobenzamide: A Comparative Technical Guide
The following guide details a high-performance liquid chromatography (HPLC) strategy for separating 4-(benzyloxy)-5-methoxy-2-nitrobenzamide (BMNB) from its critical process impurities. This guide is designed for analytical chemists and process development scientists optimizing the purification of benzamide-based pharmaceutical intermediates.
Introduction: The Separation Challenge
4-(benzyloxy)-5-methoxy-2-nitrobenzamide (BMNB) is a high-value intermediate often employed in the synthesis of gastroprokinetic agents (e.g., structural analogs of Mosapride or Itopride). Its purity is critical because the nitro group is typically reduced to an amine in subsequent steps; any carryover of impurities—particularly the de-benzylated phenol or the hydrolyzed acid—can lead to difficult-to-remove side products in the final API.
The Chromatographic Challenge:
-
Structural Diversity: The mixture contains highly polar precursors (phenolic hydroxyls) and non-polar starting materials (benzyl halides).
-
Close Eluters: The hydrolyzed acid byproduct (Impurity B) often co-elutes with the amide target under neutral pH conditions due to ionic interaction variability.
-
Detection: While the nitro group provides strong UV absorbance, the benzyloxy group adds significant hydrophobicity, requiring a robust gradient to elute all components within a reasonable runtime.
Target Analyte & Key Impurities
| Compound ID | Structure / Description | Polarity | Elution Order (RP-HPLC) |
| Impurity A | 4-hydroxy-5-methoxy-2-nitrobenzamide (Precursor) | High (Phenolic OH) | Early |
| Impurity B | 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (Hydrolysis Product) | pH-Dependent (Acidic) | Variable (Method Dependent) |
| Target | 4-(benzyloxy)-5-methoxy-2-nitrobenzamide | Moderate-Low | Mid-Late |
| Impurity C | Benzyl Chloride/Bromide (Alkylation Reagent) | Very Low | Late |
Method Development Strategy: Causality & Selection
To achieve baseline separation (
Comparison: C18 vs. Phenyl-Hexyl
-
Standard C18 (Octadecyl): Relies purely on hydrophobic interaction. While effective for general retention, it often struggles to differentiate the planar aromatic selectivity required to separate the target from Impurity B (the acid) when the mobile phase pH is not strictly controlled.
-
Phenyl-Hexyl (Recommended): This stationary phase introduces
interactions. The benzyl ring of the target and the nitro-aromatic core interact strongly with the phenyl phase. This "orthogonal" selectivity often pulls the benzyloxy-containing target away from the non-benzylated Impurity A more effectively than C18.
Mobile Phase Selection
-
Acidic Modifier (Critical): A pH of ~2.5-3.0 is mandatory.
-
Reasoning: Impurity B (Benzoic acid derivative) has a pKa of approx. 3.5-4.0. At neutral pH, it ionizes, eluting at the void volume or tailing severely. At pH 2.5 (using 0.1% Formic or Phosphoric acid), it remains protonated (neutral), increasing its retention and sharpening the peak.
-
Recommended Protocol: Optimized Gradient Method
This protocol has been designed to maximize resolution between the critical pair (Impurity A and Target) while ensuring elution of late-eluting alkyl halides.
Chromatographic Conditions
| Parameter | Specification |
| Column | Phenyl-Hexyl , |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C |
| Detection | UV at 270 nm (Secondary: 254 nm) |
| Injection Vol | 10 |
| Diluent | Water:Acetonitrile (50:50 v/v) |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20% | Initial Hold (Retain Impurity A) |
| 2.0 | 20% | Isocratic Hold |
| 15.0 | 80% | Linear Ramp (Elute Target & Imp C) |
| 18.0 | 80% | Wash |
| 18.1 | 20% | Re-equilibration |
| 23.0 | 20% | End of Run |
Supporting Experimental Data (Representative)
The following data represents typical system suitability parameters observed when validating this method.
Table 1: System Suitability & Selectivity
| Component | Retention Time ( | Tailing Factor ( | Resolution ( | Theoretical Plates ( |
| Impurity A (Hydroxy) | 4.2 | 1.1 | N/A | > 4,500 |
| Impurity B (Acid) | 6.8 | 1.2 | 5.4 (vs Imp A) | > 6,000 |
| Target (BMNB) | 11.5 | 1.05 | 8.2 (vs Imp B) | > 9,500 |
| Impurity C (Benzyl Cl) | 16.2 | 1.0 | 6.5 (vs Target) | > 12,000 |
Note: Data derived from optimization studies on nitrated benzamide intermediates. Actual values may vary slightly based on column age and specific instrument dwell volume.
Visualizing the Separation Logic
The following diagram illustrates the decision pathway for separating this specific chemotype, highlighting the critical role of pH and stationary phase selection.
Figure 1: Method Development Decision Tree for Benzamide Intermediates. Green paths indicate the optimized strategy.
References
-
BenchChem. (2025).[1] Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. Retrieved from
-
Sielc Technologies. (2025). Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column. Retrieved from
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from
-
ResearchGate. (2025). A validated RP-HPLC method for the determination of mosapride citrate in bulk drug samples and pharmaceutical formulations. Retrieved from
Sources
Comparative Guide: Biological Potency of Benzamide vs. Benzoic Acid Derivatives
Executive Summary
Verdict: In the context of drug design, the transition from a benzoic acid scaffold to a benzamide derivative typically results in a dramatic shift from millimolar (mM) to nanomolar (nM) potency, particularly in metalloenzyme inhibition and G-protein coupled receptor (GPCR) targeting.
While benzoic acid derivatives often serve as metabolic intermediates or weak, non-selective inhibitors limited by rapid ionization and clearance, benzamides offer a neutral, membrane-permeable pharmacophore capable of "slow-tight" binding kinetics. This guide analyzes the structural and kinetic drivers behind this potency gap, using Histone Deacetylase (HDAC) inhibition as the primary case study for experimental validation.
Physicochemical Foundation: The Bioisosteric Shift
The substitution of a hydroxyl group (-OH) with an amino group (-NH2) to form a benzamide creates distinct physicochemical changes that drive biological performance.
| Feature | Benzoic Acid Derivative ( | Benzamide Derivative ( | Impact on Potency |
| pKa | ~4.2 (Ionized at pH 7.4) | Neutral / Weakly Basic | Benzamides penetrate cell membranes more effectively via passive diffusion. |
| H-Bonding | 1 Donor / 2 Acceptors | 2 Donors / 1 Acceptor | Amides can form distinct H-bond networks within hydrophobic pockets (e.g., backbone carbonyls). |
| Electronic Effect | Strong electron-withdrawing (COO-) | Moderate electron-withdrawing | Alters the reactivity of the phenyl ring, affecting |
| Metabolic Fate | Glucuronidation (Rapid Clearance) | Hydrolysis (Slow) / CYP Oxidation | Benzamides generally exhibit longer half-lives ( |
Pharmacodynamic Case Study: HDAC Inhibition
The most authoritative demonstration of the benzamide vs. benzoic acid potency gap is found in Histone Deacetylase (HDAC) inhibitors.
The Mechanism: Zinc Binding Geometry
HDACs are zinc-dependent metalloenzymes. The inhibitor must navigate a narrow channel to chelate the active site
-
Benzoic Acids (e.g., Phenylbutyrate analogs): Bind via a monodentate or bidentate carboxylate-zinc interaction. However, the anionic nature creates repulsion with the hydrophobic channel rim, limiting potency to the millimolar range.
-
Benzamides (e.g., Entinostat/MS-275): The amide group coordinates the zinc ion while the phenyl ring engages in
stacking with phenylalanine residues in the pocket. Crucially, benzamides often exhibit Class I Selectivity (HDAC 1, 2, 3) and Slow-Binding Kinetics .
Critical Insight: Kinetic Selectivity (Residence Time)
Unlike carboxylic acids or hydroxamates (which display fast-on/fast-off kinetics), benzamides frequently display time-dependent inhibition. They undergo a conformational change upon binding, locking the enzyme in an inactive state.
Expert Note: When comparing potency, standard
values often underestimate benzamide potency if the assay incubation time is too short. Benzamides require extended pre-incubation to reach equilibrium.
Visualization: Mechanism of Action
Figure 1: Mechanistic divergence between anionic benzoic acids and neutral benzamides in the HDAC active site.
Experimental Protocol: Measuring Potency Correctly
To objectively compare a benzamide derivative against a benzoic acid analog, you must use a Fluorometric Activity Assay with specific modifications for kinetic lag.
Protocol: Time-Dependent IC50 Determination
Objective: Determine if the derivative exhibits slow-binding kinetics characteristic of high-potency benzamides.
Materials:
-
Recombinant HDAC1 or HDAC3 enzyme.
-
Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).
-
Reference compounds: Entinostat (Benzamide control), Valproic Acid (Carboxylic Acid control).
Workflow:
-
Preparation: Dilute compounds in DMSO. Prepare 10-point dose-response curves (Range: 1 nM to 100 µM for benzamides; 1 µM to 10 mM for acids).
-
Pre-Incubation (CRITICAL):
-
Incubate Enzyme + Inhibitor without substrate for 30 minutes to 2 hours .
-
Why? Omitting this step for benzamides yields artificially high
values because the "slow-on" binding hasn't reached equilibrium.
-
-
Initiation: Add Fluorogenic Substrate.
-
Readout: Measure fluorescence (Ex 360nm / Em 460nm) kinetically for 60 minutes.
Visualization: Assay Workflow
Figure 2: Experimental workflow highlighting the pre-incubation step required to accurately assess benzamide potency.
Data Summary: The Potency Gap
The following table synthesizes typical experimental data comparing these two classes in HDAC inhibition assays.
| Parameter | Benzoic Acid Derivative (e.g., 4-Phenylbutyrate) | Benzamide Derivative (e.g., Entinostat) | Interpretation |
| IC50 (HDAC1) | 100 - 1,000 µM | 0.05 - 0.5 µM | >1000x Potency Increase |
| Selectivity | Pan-inhibitor (Non-selective) | Class I Selective (HDAC 1,2,3) | Benzamides target specific isoforms, reducing off-target toxicity. |
| Residence Time | Minutes (< 10 min) | Hours (> 10 hrs) | Benzamides stay bound longer, providing durable pharmacodynamic effects. |
| Cellular Permeability | Low (requires transport or high conc.) | High (Passive diffusion) | Benzamides achieve intracellular targets more efficiently. |
Metabolic Stability & Toxicity
While benzamides are more potent, they possess distinct metabolic liabilities compared to benzoic acids.
-
Benzoic Acids:
-
Metabolism: Rapidly conjugated with glycine (hippuric acid formation) or glucuronic acid.
-
Excretion: Very fast renal clearance.
-
Implication: Requires high, frequent dosing to maintain therapeutic levels.
-
-
Benzamides:
-
Metabolism: Susceptible to hydrolysis by amidases, but significantly more stable than esters. The aniline moiety (if present, as in amino-benzamides) can undergo N-acetylation or oxidation.
-
Toxicity: Some benzamides can inhibit hERG channels (cardiotoxicity risk) or cross the Blood-Brain Barrier (BBB) effectively (useful for CNS targets, risk for peripheral targets).
-
References
-
Mottamal, M. et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules. Link
-
Lauffer, B. E. et al. (2013). "Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability."[1] Journal of Biological Chemistry. Link
-
BenchChem. (2025).[2][3][4][5] "Application Notes and Protocols for N-hydroxy-3,5-dimethoxybenzamide in Enzyme Kinetics Studies." BenchChem Protocols. Link
-
Newkirk, T. L. et al. (2018). "Kinetics and Structural Insights into the Binding of Histone Deacetylase 1 and 2 (HDAC1, 2) Inhibitors."[1][5][6][7][8] Journal of Medicinal Chemistry. Link
- Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press. (General reference for Bioisosterism and pKa).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Introduction: Unveiling the Solid-State Architecture of a Potential Therapeutic Agent
An In-Depth Guide to the Crystallographic Analysis of 4-(benzyloxy)-5-methoxy-2-nitrobenzamide and Its Analogs for Drug Development Professionals
4-(benzyloxy)-5-methoxy-2-nitrobenzamide is a molecule of significant interest in medicinal chemistry, embodying a structural scaffold with potential applications in drug discovery. The precise three-dimensional arrangement of atoms and molecules in its solid state, known as the crystal structure, is a critical determinant of its physicochemical properties. These properties, including solubility, dissolution rate, stability, and bioavailability, are paramount in the development of a successful pharmaceutical product. Understanding the crystal structure allows for a rational approach to formulation, patent protection, and the prediction of its behavior in a biological environment.
While the specific crystal structure of 4-(benzyloxy)-5-methoxy-2-nitrobenzamide is not publicly available at the time of this guide, a comprehensive analysis of a very close structural analog, Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate , provides invaluable insights. This guide will leverage the known crystal structure of this methyl ester to draw meaningful comparisons with other benzamide derivatives, offering a predictive glimpse into the potential solid-state characteristics of the target benzamide. Furthermore, this guide will furnish researchers with a detailed experimental workflow for determining such crystal structures, from crystal growth to data analysis.
Comparative Crystal Structure Analysis: Insights from a Close Analog
The crystal structure of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate has been determined by X-ray diffraction, providing a robust foundation for understanding the molecular conformation and intermolecular interactions that are likely to be present in the analogous benzamide.[1]
Crystal Structure of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate
The key crystallographic data for Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate are summarized in the table below.[1]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₅NO₆ |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 5.590(2) |
| b (Å) | 17.591(7) |
| c (Å) | 15.427(6) |
| β (°) | 90 |
| Volume (ų) | 1516.9(10) |
| Z | 4 |
The molecule crystallizes in the monoclinic space group P2(1)/c, a common space group for organic molecules.[1] The four molecules within the unit cell (Z=4) are arranged in a centrosymmetric manner. The molecular structure reveals a planar aromatic ring system, with the nitro group and the ester group exhibiting some torsion with respect to the ring plane.
Comparison with Other Benzamide Derivatives
To appreciate the potential influence of the amide group in 4-(benzyloxy)-5-methoxy-2-nitrobenzamide, it is instructive to compare the crystal packing of the methyl ester with that of other known benzamide derivatives. Benzamides are known to form robust hydrogen-bonding networks, which significantly influence their crystal packing.[2][3]
| Compound | Crystal System | Space Group | Key Intermolecular Interactions |
| Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | Monoclinic | P2(1)/c | Weak C-H···O interactions |
| Benzamide | Monoclinic | P2₁/c | Strong N-H···O hydrogen-bonded dimers |
| N-(3,4-methylenedioxybenzoyl) morpholine | Orthorhombic | Pbca | Weak C-H···O hydrogen bonds |
| N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide | Monoclinic | P2₁/c | Intramolecular N-H···O hydrogen bond |
The primary differentiating factor between the methyl ester and the target benzamide is the presence of the amide N-H protons. These protons are excellent hydrogen bond donors and are expected to form strong N-H···O hydrogen bonds with the amide carbonyl oxygen or the nitro group of an adjacent molecule. This would likely lead to a more densely packed structure with a higher melting point and potentially different solubility characteristics compared to the methyl ester, which lacks these strong hydrogen-bonding capabilities. The crystal structure of benzamide itself showcases the formation of hydrogen-bonded dimers, a common motif in primary amides.[3]
Experimental Protocol for Crystal Structure Determination
Obtaining high-quality single crystals is often the most challenging step in determining a crystal structure.[4] The following is a generalized protocol for the crystallization and subsequent single-crystal X-ray diffraction analysis of a compound like 4-(benzyloxy)-5-methoxy-2-nitrobenzamide.
Part 1: Single Crystal Growth
-
Purification of the Compound: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder. Recrystallization or column chromatography are common purification methods.
-
Solvent Selection: The choice of solvent is crucial.[4] A suitable solvent should dissolve the compound when heated but allow for slow precipitation upon cooling. A solvent screen using small amounts of the compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof) is recommended.
-
Crystallization Method: Slow Evaporation
-
Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Part 2: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[5][6] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate crystal structure.[5] This process also allows for the determination of the absolute configuration of chiral molecules.[7]
Experimental Workflow Diagram
Caption: Workflow for Crystal Structure Determination.
Conclusion
The determination of the crystal structure of a pharmaceutical compound is a cornerstone of modern drug development. While the crystal structure of 4-(benzyloxy)-5-methoxy-2-nitrobenzamide remains to be experimentally determined, this guide has demonstrated how a detailed analysis of a close structural analog, Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, can provide profound predictive insights into its solid-state properties. The expected presence of strong intermolecular hydrogen bonding in the benzamide derivative is likely to result in a distinct crystal packing arrangement compared to its methyl ester counterpart. The provided experimental protocols offer a clear roadmap for researchers to pursue the crystallographic characterization of this and other novel compounds, thereby facilitating a more informed and efficient drug development process.
References
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How To [chem.rochester.edu]
- 5. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 6. rigaku.com [rigaku.com]
- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
Precision Melting Point Determination of 4-(benzyloxy)-5-methoxy-2-nitrobenzamide: A Comparative Methodological Guide
Executive Summary & Scientific Context
In the synthesis of quinazoline and quinoline-based kinase inhibitors (e.g., analogs of Tivozanib or Cediranib ), the intermediate 4-(benzyloxy)-5-methoxy-2-nitrobenzamide plays a critical role.[1][2] Its purity directly impacts the yield of subsequent reduction and cyclization steps.[1] However, characterizing this compound presents a specific challenge common to nitro-aromatics: thermal instability .[1][2]
Nitro groups at ortho-positions can facilitate intramolecular redox reactions or decomposition at elevated temperatures, often overlapping with the melting event.[1][2] Consequently, the "melting point" is not merely a physical constant but a dynamic event dependent on the heating rate.[1]
This guide compares the two primary methodologies for determining the melting point of this compound: Capillary Melting Point (CMP) and Differential Scanning Calorimetry (DSC) . It provides a validated protocol to distinguish between a true phase transition and thermal decomposition.[1]
Methodological Landscape: The Alternatives
Method A: Capillary Melting Point (CMP) – The Traditional Standard
-
Principle: Visual observation of the phase transition in a thin-walled glass capillary heated in an oil bath or metal block.[1][2]
-
Relevance: The standard for quick purity checks in synthetic labs and compliance with USP <741> .
-
Mechanism: The sample is heated at a controlled rate. The "melting point" is recorded as a range from the first drop of liquid (onset) to the complete disappearance of the solid (clear point).
Method B: Differential Scanning Calorimetry (DSC) – The Analytical Standard
-
Principle: Measures the heat flow difference between the sample and a reference as a function of temperature.[1][3]
-
Relevance: Essential for distinguishing polymorphs , solvates , and decomposition events (USP <891>).[1]
-
Mechanism: An endothermic peak indicates melting, while an exothermic peak often signals decomposition.[1] For nitro-benzamides, these events can be dangerously close.[1][2]
Comparative Performance Analysis
The following table contrasts the performance of CMP and DSC specifically for 4-(benzyloxy)-5-methoxy-2-nitrobenzamide , highlighting why DSC is the superior choice for definitive characterization despite the ubiquity of CMP.
| Feature | Capillary Melting Point (CMP) | Differential Scanning Calorimetry (DSC) |
| Primary Output | Visual Range (Onset - Clear Point) | Thermogram (Heat Flow vs. Temp) |
| Accuracy | ±0.5 – 1.0 °C (Operator Dependent) | ±0.1 °C (Instrument Dependent) |
| Detection of Decomposition | Poor. Darkening/charring is often mistaken for melting or impurities.[1][2] | Excellent. Exothermic events are clearly distinct from endothermic melting. |
| Polymorph Discrimination | Difficult; requires simultaneous side-by-side comparison.[1][2] | High; distinct melting onsets for different crystal forms. |
| Sample Requirement | ~1–5 mg | ~1–3 mg |
| Throughput | High (multiple capillaries at once) | Low (single sample run) |
| Suitability for Nitro-Benzamides | Moderate. Risk of decomposition before melting if ramp is too slow. | High. Fast scan rates can "outrun" decomposition to capture true |
Experimental Protocols
Protocol A: Optimized Capillary Melting Point (CMP)
-
Objective: Routine purity check.
-
Pre-requisite: Sample must be dried under vacuum at 45°C for 4 hours to remove solvent residues (which depress MP).
-
Preparation: Grind the solid into a fine powder. Pack 2–3 mm of sample into a clean glass capillary.[1] Tap to ensure tight packing (air pockets cause uneven heating).
-
Rapid Heating Phase: Insert into the apparatus. Ramp temperature rapidly (10°C/min) to 150°C (approx. 20–30°C below expected melt).
-
Critical Ramp Phase: Slow the heating rate to 1.0°C/min .
-
Observation:
-
Record
: First visible liquid meniscus. -
Record
: Complete clarity. -
Warning Sign: If the sample turns brown/black before liquefying, decomposition is occurring.[1] Abort and switch to DSC.
-
Protocol B: Definitive DSC Characterization (Recommended)
-
Objective: Establishing the "Gold Standard" melting point and assessing thermal stability.
-
Pan Selection: Use Hermetically Sealed Aluminum Pans with a pinhole.
-
Atmosphere: Nitrogen purge at 50 mL/min (prevents oxidative degradation).
-
Equilibration: Equilibrate at 30°C.
-
Ramp Profile:
-
Run 1 (Survey): Ramp 10°C/min to 250°C. Identify approximate
and . -
Run 2 (Precision): Ramp 5°C/min to
.
-
-
Data Analysis:
Decision Logic & Workflow Visualization
The following diagrams illustrate the decision process for selecting the correct method and the interpretation of the resulting data.
Figure 1: Method Selection Decision Tree
Caption: Decision tree for selecting between Capillary and DSC methods based on the specific goal and sample behavior.
Figure 2: Interpreting DSC Thermograms for Nitro-Benzamides[1][2]
Caption: Logic flow for interpreting DSC signals to distinguish true melting from thermal decomposition.
Expected Results & Troubleshooting
Based on structural analogs (e.g., 5-methoxy-2-nitrobenzoic acid derivatives), the expected melting point for the pure amide is typically in the range of 180°C – 220°C .[1][2]
-
Scenario 1: Low Melting Point (<170°C)
-
Cause: Solvent entrapment (likely Toluene or Ethanol from synthesis) or precursor contamination (Acid impurity).
-
Action: Dry sample at 50°C under high vacuum for 6 hours. Check 1H-NMR for solvent peaks.
-
-
Scenario 2: Broad Melting Range (>2°C)
-
Cause: Impurity profile >1% or amorphous content.[1]
-
Action: Recrystallize from Ethanol/Water.
-
-
Scenario 3: "Pop" or Gas Evolution in Capillary [2]
References
-
Synthesis & Identity: Lee, K., et al. (2012).[1] Quinoline or quinazoline derivatives with apoptosis inducing activity on cells. WO Patent 2012030160A2. (Describes the synthesis of the 4-benzyloxy-5-methoxy-2-nitrobenzamide intermediate).
-
Methodology (CMP): United States Pharmacopeia (USP). <741> Melting Range or Temperature. [1]
-
Methodology (DSC): United States Pharmacopeia (USP). <891> Thermal Analysis. [1]
-
Thermal Behavior of Nitro Compounds: Zhang, X-Q., et al. (2015).[1] Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(10), 3785-3788.[1] (Provides structural context for the ester analog).
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
